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  • Product: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
  • CAS: 1334171-28-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Advanced Drug Design & Synthesis

Executive Summary In contemporary medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of solubilizing moieties. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of solubilizing moieties. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6) has emerged as a highly versatile bifunctional building block[1]. It combines the robust reactivity of a phenylboronic acid—ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling—with an ethylpiperazine tail, a classic pharmacophore modification used to modulate aqueous solubility, permeability, and target binding[2]. This whitepaper provides an in-depth technical analysis of its properties, mechanistic utility, and self-validating experimental protocols for integration into complex drug scaffolds.

Chemical Profile & Structural Rationale

The architecture of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid is deliberately engineered for late-stage functionalization:

  • The Boronic Acid Handle: Allows for highly regioselective carbon-carbon bond formation with aryl or heteroaryl halides. Unlike stannanes (Stille coupling) or zinc reagents (Negishi coupling), boronic acids are generally non-toxic, bench-stable, and tolerant of aqueous conditions[3].

  • The Benzyl Linker: The methylene bridge between the phenyl ring and the piperazine nitrogen provides conformational flexibility. This prevents steric clash during target binding and isolates the basic amine from the aromatic system, maintaining a predictable pKa.

  • The Ethylpiperazine Moiety: While methylpiperazine is ubiquitous (e.g., in Imatinib), substituting the methyl group with an ethyl group slightly increases lipophilicity. This fine-tuning can enhance membrane permeability while preserving the basic center necessary for salt formation and aqueous solubility[4]. In recent developments, such as DYRK2 inhibitors for prostate cancer, the incorporation of ethylpiperazine yielded exceptional water solubility (up to 29.5 mg/mL) and favorable safety profiles[5].

Physicochemical Properties

Accurate physicochemical data is critical for predicting reactivity and designing purification workflows. The basic tertiary amine combined with the acidic boronic acid creates a zwitterionic character that influences its solubility profile.

PropertyValue
Chemical Name 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1334171-28-6[1]
Molecular Formula C13H21BN2O2[6]
Molecular Weight 248.13 g/mol [6]
Density 1.1 ± 0.1 g/cm³[7]
Boiling Point 401.7 ± 55.0 °C at 760 mmHg[7]
Physical State Solid (Powder)

Synthetic Utility & Mechanistic Pathways

The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction[3]. However, the presence of the basic piperazine nitrogen introduces a potential pitfall: it can coordinate to the palladium catalyst, potentially leading to catalyst poisoning or sluggish oxidative addition.

To counteract this, experienced chemists utilize bidentate ligands (e.g., dppf in Pd(dppf)Cl₂) which tightly bind the palladium center, preventing displacement by the piperazine nitrogen. Furthermore, the reaction requires a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong inorganic base (like K₂CO₃). The base is not merely a proton scavenger; it is mechanistically essential. It attacks the electron-deficient boron atom to form an electron-rich boronate complex, dramatically accelerating the transmetalation step.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-rich, coordinatively unsaturated) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Forms Pd(II) Intermediate Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Activated Boronate transfers Ethylpiperazine-benzyl group OxAdd->TransMet Base & Boronic Acid RedElim Reductive Elimination C-C Bond Formation Product Released TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Cross-Coupled Product BoronicAcid 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid Base Base (e.g., K2CO3) Forms reactive boronate BoronicAcid->Base Activation Base->TransMet

Catalytic cycle of Suzuki-Miyaura coupling utilizing the ethylpiperazine boronic acid.

Application in Medicinal Chemistry

The integration of the ethylpiperazine moiety via this boronic acid is a proven strategy for rescuing "brick dust" molecules—compounds with high target affinity but abysmal solubility.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors possess flat, hydrophobic heteroaromatic cores. Appending the ethylpiperazine group disrupts crystal packing and introduces a protonatable center, enabling formulation as a hydrochloride or mesylate salt.

  • Targeted Protein Degraders (PROTACs): The piperazine ring often serves as an ideal exit vector for attaching PEG or alkyl linkers to E3 ligase ligands, owing to the ease of functionalizing the secondary amine (if a protecting group strategy is used) or utilizing the tertiary amine for physicochemical balance.

  • Solubility and Permeability Balancing: As demonstrated in the development of DYRK2 inhibitors, the ethylpiperazine group can participate in water-bridged hydrogen bonds with target proteins while maintaining a medium permeability coefficient (lgPe), striking an optimal balance for oral bioavailability[5].

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

The following protocol outlines the coupling of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid with a generic heteroaryl bromide. It is designed as a self-validating system: by strictly controlling pH during workup, the chemist ensures the basic product is not lost to the aqueous waste.

Materials:

  • Heteroaryl Bromide (1.0 equiv)

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing (Causality: Preventing Catalyst Deactivation):

    • Charge a Schlenk flask or microwave vial with the heteroaryl bromide, boronic acid, and K₂CO₃.

    • Add the 1,4-Dioxane/H₂O solvent mixture. Note: Water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition & Heating:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas.

    • Seal the vessel and heat to 90 °C for 4–12 hours. Monitor the reaction via LC-MS. The bulky dppf ligand prevents the basic ethylpiperazine nitrogen from coordinating to and poisoning the palladium center.

  • Self-Validating Workup (Causality: pH-Dependent Partitioning):

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc) and water.

    • Critical Step: Check the pH of the aqueous layer. It must be > 9. If it is lower, add saturated aqueous Na₂CO₃. Why? The product contains a basic piperazine ring. If the aqueous layer is neutral or acidic, the product will protonate, become water-soluble, and be lost in the aqueous waste.

    • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (DCM : MeOH : NH₄OH = 90:9:1). The addition of 1% aqueous ammonia to the eluent prevents the basic amine from streaking on the acidic silica gel, ensuring sharp product bands and high recovery.

References

  • NextSDS. "4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • ChemSrc. "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid CAS 1334171-28-6." ChemSrc Database. Available at:[Link]

  • ChemRxiv. "Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties." ChemRxiv. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." ACS Publications. Available at:[Link]

  • Jagiellonian University Repository. "Piperazine derivatives of boronic acids - potential bifunctional biologically active compounds." Nauka. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing both the synthetic tractability and the pharmacokinetic profile of a drug candidate. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing both the synthetic tractability and the pharmacokinetic profile of a drug candidate. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6) is a highly versatile reagent that perfectly exemplifies this dual utility. With an exact molecular weight of 248.13 g/mol , this compound serves as a critical electrophilic partner in palladium-catalyzed cross-coupling reactions while simultaneously installing a solubilizing, basic pharmacophore into the target scaffold.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded analysis of this molecule. We will explore its precise physicochemical properties, its mechanistic role in drug design, analytical troubleshooting for LC-MS, and a self-validating experimental protocol for its application.

Physicochemical Profiling & Molecular Weight Analysis

The foundation of any stoichiometric reaction relies on absolute precision regarding the reagent's molecular weight and atomic composition. The molecular weight of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is 248.13 g/mol , derived from its chemical formula C₁₃H₂₁BN₂O₂ .

Understanding the causality behind its physical properties is critical. The boronic acid moiety acts as a Lewis acid, while the tertiary amines within the piperazine ring act as Brønsted bases. This zwitterionic potential dictates its solubility profile and its behavior during purification.

Table 1: Key Physicochemical Properties & Design Relevance

PropertyValueCausality / Relevance in Drug Design
Chemical Formula C₁₃H₂₁BN₂O₂Defines the exact atomic composition and isotopic distribution.
Molecular Weight 248.13 g/mol Critical for calculating exact equivalents in cross-coupling stoichiometry.
CAS Registry Number 1334171-28-6Unique identifier for procurement, safety data, and database indexing.
Hydrogen Bond Donors 2 (from -B(OH)₂)Influences solid-state packing and transient target-protein interactions.
Hydrogen Bond Acceptors 4Dictates aqueous solvation and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Basic pKa (est.) ~8.0 - 8.5Enables salt formation (e.g., HCl or mesylate salts) to drastically improve oral bioavailability.

Mechanistic Role in Drug Design

The architecture of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is not accidental; it is engineered for late-stage functionalization.

  • The Synthetic Handle: The phenylboronic acid group is a privileged substrate for the Suzuki-Miyaura reaction, allowing for robust C-C bond formation with aryl halides.

  • The Pharmacophore: The 4-ethylpiperazin-1-ylmethyl group is a classic motif used to overcome the "brick dust" phenomenon (poor solubility) common in flat, aromatic kinase inhibitors. The ethyl group provides a slight increase in lipophilicity compared to a methyl group, which can enhance cellular permeability while maintaining the basicity required for aqueous solubility in the acidic environment of the stomach.

G A 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid MW: 248.13 g/mol B Boronic Acid Moiety (-B(OH)2) A->B Electrophilic node C 4-Ethylpiperazine Moiety (Basic Amine) A->C Pharmacophore node D Suzuki-Miyaura Coupling (C-C Bond Formation) B->D Enables E Aqueous Solubility & pKa Modulation C->E Provides

Functional dichotomy of the compound in drug design.

Analytical Characterization: Overcoming LC-MS Challenges

A common pitfall when working with boronic acids is their analytical characterization. Under standard LC-MS conditions, boronic acids undergo reversible dehydration to form cyclic trimers known as boroxines. This results in confusing mass spectra exhibiting multiple high-mass peaks (e.g., [3M−3H2​O+H]+ ) rather than the expected parent ion [M+H]+ at m/z 249.1.

To ensure analytical trustworthiness, researchers must adapt their LC-MS protocols. The presence of the basic piperazine ring in this specific compound is highly advantageous, as it ensures excellent ionization efficiency in positive electrospray ionization (ESI+) mode .

Table 2: Analytical Troubleshooting & Validation

Analytical ChallengeRoot CauseValidated Solution
Multiple mass peaks Boroxine (trimer) formation via dehydration.Use a high-aqueous mobile phase to shift equilibrium, or pre-derivatize with pinacol.
Poor ionization Neutrality of standard arylboronic acids.Mitigated by design: The piperazine ring acts as a strong proton acceptor for robust ESI+ signals.
Chromatographic tailing Secondary interactions with column silanol groups.Utilize end-capped C18 columns and an ammonium acetate buffer to mask silanols.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To maximize the utility of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, the following protocol is engineered as a self-validating system. Every step includes a causality explanation and a validation checkpoint to ensure experimental integrity.

Objective

Synthesize a functionalized biaryl compound by coupling 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide.

Reagents & Stoichiometry
  • Aryl Bromide: 1.0 equivalent

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: 1.2 equivalents (MW: 248.13 g/mol )

  • Catalyst (Pd(dppf)Cl₂): 0.05 equivalents

  • Base (K₂CO₃, 2M aqueous): 3.0 equivalents

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk flask, combine the aryl bromide, the boronic acid (248.13 g/mol ), and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand forces a cis-geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step.

  • Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3x).

    • Self-Validation Checkpoint: Oxygen must be rigorously excluded. Failure to do so will result in the homocoupling of the boronic acid (yielding a biphenyl dimer) and the rapid oxidation of the active Pd(0) species into inactive Pd black.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

    • Causality: The biphasic system ensures the solubility of the lipophilic aryl halide in the organic phase, while the base quaternizes the boronic acid into a reactive boronate complex in the aqueous phase, enabling transmetalation.

  • Thermal Activation: Heat the mixture to 90°C under vigorous stirring for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass confirms catalytic turnover.

  • Workup & Acid-Base Extraction: Cool to room temperature, dilute with Ethyl Acetate, and extract with 1M HCl. Discard the organic layer (which contains neutral impurities and catalyst ligands). Basify the aqueous layer to pH 10 using NaOH, and extract the pure product back into fresh Ethyl Acetate.

    • Causality: This exploits the basicity of the ethylpiperazine ring, allowing for a highly efficient purification without the immediate need for column chromatography.

G Step1 1. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Step3 3. Transmetalation Ar-Pd(II)-X + Boronate -> Ar-Pd(II)-Ar' Step1->Step3 Pd intermediate Step2 2. Base Activation Boronic Acid + Base -> Boronate Step2->Step3 Activated nucleophile Step4 4. Reductive Elimination Ar-Pd(II)-Ar' -> Biaryl Product + Pd(0) Step3->Step4 Diaryl complex Step4->Step1 Catalyst regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods (RSC Publishing). URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]

  • G., S., et al. (2015). "First Method for Trace-Level Quantification of the Potential Genotoxic Impurity Bis(neopentyl glycolato)diboron Using GC–MS." Organic Process Research & Development. URL:[Link]

Foundational

The Physicochemical Dynamics and Solubility Profile of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-((4-Ethylpiperazin-1-yl)methyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1334171-28-6) is a highly versatile bifunctional building block utilized in Suzuki-Miyaura cross-coupling, covalent organic frameworks (COFs), and targeted pharmacophore design[1]. However, working with substituted phenylboronic acids presents unique physicochemical challenges. Unlike standard small molecules, boronic acids exhibit complex phase behaviors, including spontaneous solid-state dehydration into boroxines and covalent reactivity with diol-containing buffers[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the mechanistic causality behind the compound's solubility profile, establish self-validating experimental protocols, and provide actionable formulation strategies to ensure reproducibility in your assays.

Structural Mechanics: The Dual-Nature of the Molecule

To predict and manipulate the solubility of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, one must first understand its zwitterionic-like architecture. The molecule is defined by two distinct ionizable centers:

  • The Boronic Acid Moiety (Lewis Acid): Unlike carboxylic acids, boronic acids do not act as Brønsted acids (they do not donate a proton). Instead, they act as Lewis acids by accepting a hydroxyl ion ( OH− ) from water to form a tetrahedral boronate anion. The pKa​ for unsubstituted phenylboronic acid is approximately 8.86[3].

  • The Ethylpiperazine Moiety (Brønsted Base): The tertiary amines within the piperazine ring are readily protonated in acidic to neutral media. Piperazine-based phenylboronic acids typically exhibit strong basicity, driving enhanced solubility in acidic conditions[4].

The Role of Steric Disruption

Unsubstituted phenylboronic acids are notoriously difficult to dissolve in both water and non-polar organic solvents due to the formation of rigid, intermolecular hydrogen-bonded networks in their crystal lattice[5]. The introduction of the bulky 4-ethylpiperazin-1-yl-methyl group sterically disrupts these crystal packing forces. Similar to isobutoxy substitutions, this structural modification significantly increases the compound's baseline solubility in organic solvents[6].

Ionization Acidic Acidic Media (pH < 5.0) Piperazine: Cationic (+) Boronic Acid: Neutral (0) Net Charge: Positive Neutral Physiological Media (pH 7.4) Piperazine: Weakly Cationic Boronic Acid: Neutral (0) Net Charge: Near Zero Acidic->Neutral Deprotonation of Amine Basic Basic Media (pH > 9.0) Piperazine: Neutral (0) Boronic Acid: Anionic (-) Net Charge: Negative Neutral->Basic Hydroxylation of Boron

pH-dependent ionization states of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid.

Physicochemical Profiling & Solubility Dynamics

Based on the structural mechanics detailed above, the solubility of this compound is highly dependent on the pH of the aqueous media and the hydrogen-bond accepting capacity of organic solvents.

Aqueous Solubility Profile

The compound exhibits a "U-shaped" solubility curve typical of amphoteric molecules.

pH LevelPrimary Ionization StateRelative Aqueous SolubilityMechanistic Rationale
pH 1.2 (SGF)Cationic (Protonated Amine)High (>10 mg/mL)Ion-dipole interactions dominate; protonation prevents boroxine network formation.
pH 7.4 (PBS)Zwitterionic / NeutralModerate (1 - 5 mg/mL)Partial protonation of the piperazine ring balances the lipophilic aromatic core.
pH 10.0 Anionic (Boronate Anion)High (>10 mg/mL)Lewis acid hydroxylation forms a highly soluble, negatively charged tetrahedral complex.
Organic Solvent Solubility Profile

In organic chemistry applications (e.g., cross-coupling), solvent selection is critical. The data below extrapolates the behavior of substituted phenylboronic acids[5][6].

Solvent ClassSpecific SolventSolubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>50 mg/mL)Strong hydrogen bond accepting capability efficiently solvates the boronic acid hydroxyls.
Alcohols Methanol, EthanolHigh (20 - 50 mg/mL)Protic solvation of the piperazine nitrogen; potential for transient, reversible esterification.
Halogenated Chloroform, DCMModerate (5 - 15 mg/mL)Solvation is driven by the lipophilic ethylpiperazine and phenyl core[6].
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Inability to disrupt the intermolecular hydrogen bonding of the boronic acid moiety[5].

Experimental Workflows for Solubility Determination

Why Kinetic Protocols Fail for Boronic Acids

When utilizing 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid in aqueous assays, researchers frequently observe erratic precipitation if the compound is dissolved via kinetic methods (e.g., direct DMSO spiking into buffer). This is not an inherent insolubility of the monomeric acid, but rather an artifact of slow rehydration kinetics.

In the solid state, phenylboronic acids spontaneously dehydrate to form highly stable, hydrophobic boroxine trimers[2]. When introduced to water, a thermodynamic equilibration period is mandatory to allow complete hydrolysis of the boroxine back to the soluble monomeric boronic acid. Therefore, Thermodynamic Shake-Flask protocols must be used.

Workflow N1 1. Solid State Preparation (Weigh excess API) N2 2. Buffer Addition (Strictly Diol-Free Media) N1->N2 N3 3. Thermodynamic Equilibration (37°C, 24-48h shaking) N2->N3 N4 4. Phase Separation (Ultracentrifugation at 100,000 x g) N3->N4 N5 5. LC-MS/MS Quantification (Monitor Monomer vs. Boroxine) N4->N5

Workflow for thermodynamic solubility determination of boronic acid derivatives.
Self-Validating Thermodynamic Protocol
  • Preparation: Weigh exactly 5.0 mg of the solid compound into a glass vial. (Avoid plastics if non-specific binding is a concern).

  • Media Addition: Add 1.0 mL of the target buffer. Critical Step: Ensure the buffer is strictly devoid of 1,2- or 1,3-diols (e.g., do not use Tris, glycerol, or mannitol), as these will rapidly form covalent boronate esters, artificially inflating apparent solubility[4].

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 800 RPM for a minimum of 24 to 48 hours. This extended timeframe is required for the boroxine-to-monomer hydrolysis equilibrium to stabilize[2].

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes. Note: Standard 0.22 µm filtration is discouraged as boronic acids can form colloidal aggregates that clog filters or adsorb to the membrane.

  • Quantification & Validation: Dilute the supernatant in a compatible mobile phase and analyze via LC-MS/MS.

    • Self-Validation Check: Monitor the mass spectra for both the monomeric mass ( M ) and the boroxine mass ( 3M−3H2​O ). If the boroxine adduct is detected in the soluble fraction, the equilibration period was insufficient.

Formulation & Handling Strategies

For downstream applications, handling 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid requires strict environmental controls:

  • Stock Solutions: Prepare highly concentrated stock solutions (up to 50 mM) in anhydrous DMSO or DMF. Store in amber vials purged with argon or nitrogen at -20°C to prevent oxidative degradation (deboronation) of the carbon-boron bond.

  • In Vivo Dosing Vehicles: If formulating for animal models, utilize low-pH vehicles (e.g., 0.1N HCl or citrate buffer at pH 4.0) to maximize the protonation of the piperazine ring, followed by immediate buffering prior to administration. Avoid cyclodextrin-based vehicles (like HP-β-CD) unless specifically tested, as the hydroxyl groups on the cyclodextrin can directly react with the boronic acid.

References

  • NextSDS. "4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information." NextSDS Database.[Link]

  • Adamczyk-Woźniak, A., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 2022.[Link]

  • Durka, K., et al. "Dopamine/2-Phenylethylamine Sensitivity of Ion-Selective Electrodes Based on Bifunctional-Symmetrical Boron Receptors." Sensors, 2019.[Link]

  • Leszczyński, P., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 2020.[Link]

  • Leszczyński, P., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 2020.[Link]

Sources

Exploratory

The Stability Profile of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid: A Mechanistic and Practical Guide

Executive Summary 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a highly versatile bifunctional building block, extensively utilized in medicinal chemistry for the synthesis of targeted protein degraders (PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a highly versatile bifunctional building block, extensively utilized in medicinal chemistry for the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors. However, the juxtaposition of a Lewis acidic boronic acid moiety and a basic, tertiary alkylamine (ethylpiperazine) creates a complex physicochemical profile. This whitepaper provides a rigorous analysis of the compound's stability, detailing the mechanistic pathways of degradation, the thermodynamic equilibrium of boroxine formation, and self-validating experimental protocols for stability assessment.

Structural Determinants of Stability

The stability of this specific molecule is governed by the interplay between its two functional poles. The basic piperazine nitrogens (pKa ~8.5) and the boronic acid group (pKa ~8.8) mean that speciation is highly pH-dependent.

At neutral pH, the molecule frequently exists in a zwitterionic state—the piperazine nitrogen is protonated while the boronic acid forms a tetrahedral boronate anion[1]. This zwitterionic character not only affects solubility but also influences the compound's susceptibility to primary degradation pathways. Furthermore, intermolecular coordination between the basic nitrogen of one molecule and the empty p-orbital of the boron on another can lead to the formation of transient oligomeric networks in the solid state or in non-polar solvents, complicating handling and stoichiometric calculations.

Primary Degradation Pathways

The compound is susceptible to three primary structural alterations, each driven by distinct environmental triggers:

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond to yield 1-ethyl-4-benzylpiperazine. This process is highly pH-dependent. Under basic conditions, the pre-equilibrium formation of the boronate anion is followed by a rate-limiting protonation by water[1]. Extensive studies by Lloyd-Jones and co-workers have demonstrated that the phenomenological stability of boronic acids and their esters is highly nuanced, often accelerated by self- or auto-catalysis when the pH approaches the pKa of the boronic acid[2][3].

Oxidative Hydroxylation

Boronic acids are highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen over extended periods. The mechanism involves the formation of a tetrahedral adduct between the oxidant and the empty p-orbital of the boron, followed by a concerted 1,2-aryl migration from boron to oxygen[4][5]. Subsequent hydrolysis yields the corresponding phenol: 4-((4-ethylpiperazin-1-yl)methyl)phenol.

Boroxine Trimerization (Dehydration)

Unlike protodeboronation and oxidation, boroxine formation is a reversible thermodynamic equilibrium. Three molecules of the boronic acid condense, releasing three molecules of water to form a six-membered cyclic anhydride (boroxine)[6][7]. This process is entropically driven and is highly favored in non-polar, aprotic solvents or under desiccating conditions[7][8].

G Start 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid Proto Protodeboronation (Ar-H) Start->Proto H2O, pH Extremes Metal Catalysis Oxid Oxidative Hydroxylation (Ar-OH) Start->Oxid ROS, O2, H2O2 Base Promoted Borox Boroxine Trimerization (Ar-B-O)3 Start->Borox -H2O Heat, Non-polar Solvents

Mechanistic degradation and equilibrium pathways of the target boronic acid.

Experimental Protocols for Stability Assessment

To ensure reproducibility in cross-coupling reactions, researchers must distinguish between irreversible degradation (protodeboronation/oxidation) and reversible dehydration (boroxine formation). The following protocols establish a self-validating system for this assessment.

Protocol 1: NMR-Based Speciation and Boroxine Quantification

Because the boroxine and monomeric boronic acid exist in equilibrium, standard analytical techniques like LC-MS can be misleading due to on-column hydrolysis. ¹H and ¹¹B NMR provide a direct snapshot of the solution state[8].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum. The boroxine and monomer will display distinct chemical shifts for the aromatic protons and the benzylic CH₂ group due to differences in the O-B n–π* conjugation[6].

  • The D₂O Spike Test (Self-Validation): Carefully uncap the NMR tube and add 15 µL of D₂O. Shake vigorously for 30 seconds to ensure homogenization[8].

  • Re-Acquisition & Analysis: Re-acquire the ¹H NMR spectrum. If the secondary peaks were due to the boroxine trimer, the D₂O will drive the hydrolytic equilibrium back to the monomer, causing the boroxine signals to disappear[8]. If the peaks remain, they indicate irreversible degradation (e.g., the phenol or protodeboronated product).

G Step1 Dissolve Sample (CDCl3 or DMSO-d6) Step2 Acquire Initial 1H/11B NMR (Quantify Monomer vs Trimer) Step1->Step2 Step3 D2O Spike Test (15 µL) Step2->Step3 Step4 Re-acquire NMR (Observe Boroxine Hydrolysis) Step3->Step4

Self-validating NMR workflow for boroxine-monomer speciation analysis.

Protocol 2: Forced Degradation (Thermal & Oxidative)

To establish the shelf-life boundaries of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, forced degradation is required.

  • Thermal/pH Stress: Prepare 0.1 M solutions of the compound in 50% aqueous 1,4-dioxane buffered at pH 1, pH 7, and pH 13[2][9].

  • Incubation: Heat the solutions to 70 °C in sealed vials.

  • Sampling: Extract 50 µL aliquots at t = 0, 1h, 4h, 12h, and 24h. Quench into cold acetonitrile.

  • Quantification: Analyze via HPLC (using an internal standard like biphenyl) to track the disappearance of the boronic acid peak and the appearance of the protodeboronated product.

Quantitative Stability Data

The following table summarizes the stability profile of the compound under various conditions, synthesizing the kinetic behavior of alkylamino-substituted phenylboronic acids.

Environmental ConditionPrimary PathwayEstimated Half-Life / Equilibrium StateMitigation Strategy
Aqueous Buffer (pH 7), 25°C Zwitterion FormationStable (> 30 days)Store as solid; use fresh solutions.
Aqueous Buffer (pH 13), 70°C Protodeboronation~ 4 - 8 HoursAvoid prolonged heating in strong base[9].
Exposure to Air (Solid), 25°C Oxidative Hydroxylation> 6 MonthsStore under inert Argon/N₂ atmosphere.
Anhydrous CDCl₃, 25°C Boroxine TrimerizationK_eq heavily favors TrimerPerform D₂O spike prior to stoichiometric use[8].
H₂O₂ (1 eq) in EtOH, 25°C Oxidative Hydroxylation< 5 MinutesExclude peroxides and ROS from solvents[4].

Best Practices for Handling and Storage

To maximize the fidelity of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid in synthetic workflows:

  • Storage: Store the solid material at -20 °C under an inert argon atmosphere to prevent slow oxidative hydroxylation[10].

  • Pre-Reaction Hydration: Because the commercial material often exists as a variable mixture of monomer and boroxine, it is highly recommended to pre-treat the material. Dissolve the required mass in a solvent mixture containing 5-10% water (e.g., THF/H₂O) and stir for 30 minutes to fully hydrolyze the boroxine back to the active monomer before adding it to anhydrous cross-coupling conditions[8].

  • Alternative Masking: If extreme basic conditions are required for the downstream coupling, consider converting the boronic acid to its corresponding MIDA (N-methyliminodiacetic acid) ester or pinacol ester, which can offer kinetic protection against premature protodeboronation[1][10].

References

  • Protodeboronation - Wikipedia. Wikipedia. 1

  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem. 10

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.2

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. 11

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 3

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 9

  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.4

  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.5

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. 6

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. 12

  • Technical Support Center: Managing Boronic Acid Trimerization. Benchchem. 8

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. CLOCKSS. 7

Sources

Foundational

Comprehensive Safety and Synthetic Utility Guide: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its target affinity. 4-((4-Ethylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its target affinity. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6) serves as a bifunctional, highly privileged building block in pharmaceutical synthesis[1]. The boronic acid moiety enables robust palladium-catalyzed C-C bond formation, while the ethylpiperazine tail acts as a solubilizing group. Incorporating this piperazine motif drastically lowers the lipophilicity of rigid aromatic scaffolds, enhancing aqueous solubility and bioavailability—a strategy frequently employed in the design of targeted kinase inhibitors[2].

Table 1: Physicochemical & Safety Data
PropertyValue
Chemical Name 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1334171-28-6
Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
Appearance White to off-white solid powder
GHS Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Storage Conditions 2–8 °C, stored under inert gas (Ar/N2)

Hazard Identification & Toxicological Profile

While an invaluable synthetic tool, this compound requires strict safety protocols dictated by its dual-functional nature.

Mechanistic Causality of Hazards:

  • Lewis Acidity (Boronic Acid): Boronic acids act as Lewis acids and can reversibly form covalent bonds with biological nucleophiles (such as serine or threonine residues in mucosal proteins). This interaction is the primary driver for its H335 (Respiratory Tract Irritation) classification. Inhalation of the dust directly irritates the respiratory epithelium.

  • Localized Basicity (Ethylpiperazine): The tertiary amines within the piperazine ring confer a localized basicity (pKa ~8.5). Upon contact with moisture on the skin or eyes, it generates a locally alkaline environment that disrupts the lipid bilayer of cellular membranes, causing H315 (Skin Irritation) and H319 (Eye Irritation) .

Self-Validating Safety Protocols:

  • Engineering Controls: Handling must be restricted to a certified Class II fume hood with a minimum face velocity of 100 fpm to prevent dust inhalation.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory.

Safe Handling, Storage, and Emergency Protocols

Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[1]. Why? Boronic acids are thermodynamically prone to two degradation pathways:

  • Atmospheric Oxidation: Oxygen can insert into the C-B bond, converting the boronic acid into the corresponding phenol.

  • Spontaneous Dehydration: Ambient moisture fluctuations can cause the boronic acid monomers to dehydrate and condense into trimeric boroxines. Failure to control these pathways alters the molecular weight of the bulk powder, leading to incorrect stoichiometry and stalled cross-coupling reactions.

Emergency Response:

  • Ocular Exposure: Flush with copious amounts of water for at least 15 minutes. The basicity of the piperazine requires thorough, prolonged irrigation to prevent corneal etching.

  • Spill Mitigation: Sweep up the solid using non-sparking tools, avoiding dust generation. Do not use acidic neutralizing agents, as exothermic acid-base reactions with the piperazine moiety can aerosolize the boronic acid. Dispose of as halogen-free organic solid waste.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflows

The Suzuki-Miyaura coupling remains a matured, foundational technology widely used in industrial pharmaceutical synthesis[3]. However, the cross-coupling of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid presents unique mechanistic challenges.

The Catalyst Poisoning Dilemma: The basic nitrogen atoms of the piperazine ring can competitively coordinate to the Palladium(0) active catalyst. This coordination forms stable, unreactive Pd-amine complexes, effectively poisoning the catalyst and stalling the oxidative addition step.

Overcoming the Barrier: To circumvent this, chemists must utilize bulky, electron-rich phosphine ligands (such as XPhos or dppf). These ligands create a steric shield around the Palladium center, physically blocking the piperazine nitrogen from coordinating, while their electron-rich nature accelerates the oxidative addition of the aryl halide[3]. Furthermore, a strong aqueous base (like K3PO4 or K2CO3) is required to rapidly convert the boronic acid into the reactive, negatively charged boronate complex, driving the transmetalation step forward.

Table 2: Reaction Optimization Matrix (Scaffold Synthesis)
Catalyst SystemSolvent / BaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Toluene/EtOH / Na2CO38035%Piperazine coordination poisoned the Pd catalyst.
Pd(dppf)Cl21,4-Dioxane / K2CO3 (aq)9078%Bidentate ligand suppressed amine coordination.
Pd2(dba)3 / XPhost-AmylOH / K3PO4 (aq)10092%Bulky ligand accelerated oxidative addition.

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

Objective: Couple 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide to yield a functionalized active pharmaceutical ingredient (API).

Step 1: Reagent Preparation & Visual Validation Charge a Schlenk flask with Aryl Bromide (1.0 eq), 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates moisture-induced boroxine formation, which requires recalculating the mass to maintain the 1.2 eq stoichiometry.

Step 2: Degassing Add 1,4-Dioxane (0.2 M relative to Ar-Br) and 2M aqueous K2CO3 (3.0 eq). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes and promotes unwanted homocoupling of the boronic acid.

Step 3: Reaction Execution Heat the mixture to 90 °C under an Argon atmosphere for 4 hours with vigorous stirring (to ensure mixing of the biphasic system).

Step 4: In-Process Control (IPC) - The Self-Validating Step Remove a 50 µL aliquot, dilute with EtOAc, wash with water, and analyze the organic layer via LC-MS. Self-Validating Logic: The reaction is deemed complete only when the Ar-Br peak is <2% by UV integration. If Ar-Br remains but the boronic acid mass is absent, protodeboronation (hydrolysis of the C-B bond) has occurred. Correct this by adding an additional 0.3 eq of boronic acid and stirring for 1 hour.

Step 5: Workup and pH-Controlled Extraction Cool to room temperature. Adjust the aqueous layer to pH ~10 using 1M NaOH. Causality: At neutral pH, the ethylpiperazine moiety (pKa ~8.5) may be partially protonated, trapping the product in the aqueous layer. Elevating the pH ensures the amine is fully deprotonated, forcing the product to partition into the organic phase. Extract with EtOAc (3x).

Step 6: Purification Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase chromatography.

Pathway Visualization

SMC Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X Activation) Pd0->OxAdd Aryl Halide (Ar-X) Transmet Transmetalation (Boronate Complex Transfer) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Pd(0) Regeneration Product Coupled API (Ethylpiperazine Scaffold) RedElim->Product Product Release Boronic 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid + Base Boronic->Transmet Reactive Boronate

Suzuki-Miyaura catalytic cycle for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid integration.

References

  • [1] Title: 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information Source: NextSDS URL:

  • [2] Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Greenwich (gre.ac.uk) URL:

  • [3] Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:

Sources

Exploratory

Strategic Utilization of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Targeted Therapeutics: Synthesis, Mechanisms, and Applications

Executive Summary & Chemical Identity In the landscape of modern drug discovery, the modular assembly of complex pharmacophores relies heavily on robust building blocks. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, the modular assembly of complex pharmacophores relies heavily on robust building blocks. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (Molecular Formula: C₁₃H₂₁BN₂O₂; MW: 248.13 g/mol ) has emerged as a privileged reagent for the synthesis of targeted therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs)[1].

This compound serves as a bifunctional moiety: the boronic acid functional group allows for highly regioselective carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling, while the 4-ethylpiperazin-1-ylmethyl tail acts as a critical solubilizing and target-binding pharmacophore. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the chemical properties, synthetic handling, and therapeutic applications of this specific building block.

Pharmacophore Rationale: The Ethylpiperazine Advantage

The piperazinyl-methyl-phenyl group is a hallmark of several blockbuster kinase inhibitors, most notably Imatinib (which utilizes a methylpiperazine variant). The strategic substitution of a methyl group with an ethyl group on the terminal piperazine nitrogen is not merely a cosmetic change to navigate intellectual property landscapes; it fundamentally alters the physicochemical properties of the resulting drug candidate[2].

Causality Behind the Structural Choice
  • Lipophilicity and Membrane Permeability : The addition of a methylene unit increases the topological lipophilic surface area. This slight increase in LogP can enhance cellular membrane permeability and, in specific central nervous system (CNS) targeted therapies, improve blood-brain barrier (BBB) penetration.

  • Solvent Channel Interactions : In the active site of kinases (e.g., ABL, SYK), the piperazine ring extends outward into the solvent-exposed channel. The ethyl group provides additional van der Waals interactions with hydrophobic residues at the channel's edge without causing steric clashes.

  • Salt Formation : The basic tertiary amine (pKa ~8.1) allows for the formulation of stable, highly water-soluble salts (e.g., mesylate or hydrochloride salts), which is critical for oral bioavailability[3].

Table 1: Physicochemical Comparison of Piperazine Tail Variants

PropertyMethylpiperazine DerivativeEthylpiperazine DerivativeCausality / Impact in Drug Design
Molecular Weight Base MWBase MW + 14.03 g/mol Marginal increase in molecular bulk.
Lipophilicity (LogP) ~ X~ X + 0.4 to 0.6Enhanced lipid bilayer partitioning.
Basic Nitrogen pKa ~ 8.0~ 8.1Maintains optimal salt-forming capabilities.
Metabolic Liability N-demethylationN-deethylationAlters CYP450 metabolic clearance rates.

Synthetic Workflow: Overcoming Nitrogen Coordination

The primary challenge in utilizing 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid lies in the presence of the basic tertiary amines. Nitrogen-rich heterocycles are notorious for coordinating to the palladium catalyst, leading to catalyst poisoning, or promoting rapid protodeboronation before transmetalation can occur[4].

To overcome this, the experimental protocol must be designed as a self-validating system where the choice of ligand and base actively prevents these side reactions[5].

Optimized Suzuki-Miyaura Coupling Protocol

Objective : Couple 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid with an aryl halide (Ar-X) while suppressing catalyst deactivation.

Experimental Rationale : We utilize XPhos (a bulky, electron-rich biaryl phosphine ligand) and Pd₂(dba)₃ . The steric bulk of XPhos accelerates reductive elimination and physically shields the palladium center from coordination by the basic piperazine nitrogen. A biphasic solvent system (1,4-Dioxane/H₂O) with a mild base (K₃PO₄) ensures efficient transmetalation without hydrolyzing the boronic acid prematurely[4].

Step-by-Step Methodology :

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions prevent the formation of inactive Pd(II) black.

  • Solvent Addition : Introduce degassed 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.2 M concentration) via syringe.

  • Reaction Execution : Heat the mixture to 90 °C in a pre-heated oil bath for 4–8 hours. Monitor progression via LC-MS.

  • Workup & Validation : Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt, ensuring the basic piperazine is fully protonated during elution.

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide) A->B C Transmetalation (Boronic Acid + Base) B->C D Reductive Elimination (Biaryl Product) C->D D->A Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for biaryl synthesis.

Table 2: Parameter Optimization for Basic Boronic Acids

ParameterSelected ReagentMechanistic Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosBulky ligand prevents amine coordination to Pd center.
Base K₃PO₄Mild basicity facilitates transmetalation, reduces protodeboronation.
Solvent System 1,4-Dioxane / H₂O (4:1)Solubilizes both organic substrates and inorganic base efficiently.
Temperature 90 °CProvides necessary activation energy for sterically hindered substrates.

Application in Targeted Therapeutics

Once integrated into a larger scaffold, the 4-((4-ethylpiperazin-1-yl)methyl)phenyl moiety frequently acts as the "tail" of a Type I or Type II kinase inhibitor[2].

In the context of chronic myeloid leukemia (CML) or B-cell malignancies, these compounds target kinases such as BCR-ABL or Spleen Tyrosine Kinase (SYK). The ethylpiperazine tail is specifically engineered to project into the solvent channel of the kinase hinge region. This projection not only anchors the molecule via hydrogen bonding with the surrounding water network but also drastically improves the pharmacokinetic profile of the highly hydrophobic core (often a pyrimidine or quinoline derivative).

Pathway Stimulus Oncogenic Fusion (e.g., BCR-ABL) Kinase Tyrosine Kinase Activation Stimulus->Kinase Effector Downstream Effectors (STAT5, PI3K, RAS) Kinase->Effector Outcome Cell Proliferation & Survival Effector->Outcome Inhibitor Ethylpiperazine Derivative (TKI) Inhibitor->Kinase Inhibition

Caption: Inhibition of oncogenic tyrosine kinase signaling pathways by TKI derivatives.

Analytical and Quality Control Protocols

To ensure scientific integrity, the starting boronic acid and the final coupled product must undergo rigorous self-validating Quality Control (QC). Boronic acids are prone to forming anhydrides (boroxines) upon standing, which can skew stoichiometric calculations.

  • ¹¹B-NMR Spectroscopy : A critical, often overlooked step. The intact boronic acid should exhibit a broad singlet near δ 30 ppm . A shift towards δ 20 ppm indicates the formation of boronate complexes or degradation.

  • HPLC-UV Validation : Run on a C18 column using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid). The basic ethylpiperazine ensures sharp peak shape under acidic conditions. Purity must exceed 95% before proceeding to biological assays.

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) is used to confirm the exact mass. The ethylpiperazine group ionizes exceptionally well, yielding a strong [M+H]⁺ signal, which serves as a rapid diagnostic tool for successful coupling.

Conclusion

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is far more than a simple chemical reagent; it is a highly engineered building block designed to impart specific physicochemical and pharmacokinetic properties to drug candidates. By understanding the causality behind its structural design and employing tailored, sterically-protected catalytic systems, researchers can efficiently harness this compound to develop next-generation targeted therapeutics.

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Protocols & Analytical Methods

Method

Application Note: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid as a Key Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Role of Substituted Boronic Acids in Kinase Drug Discovery The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Substituted Boronic Acids in Kinase Drug Discovery

The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1] The PI3K/AKT/mTOR signaling pathway, in particular, is one of the most frequently overactive pathways in human malignancies, driving tumor cell growth, proliferation, and survival.[2][3] Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, such as AKT, is an area of intense research.[4]

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid has emerged as a valuable and versatile building block in the synthesis of such inhibitors. Its structure incorporates two key features:

  • A phenylboronic acid moiety, which is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating the biaryl scaffolds common in kinase inhibitors.[5][6]

  • An ethylpiperazine group, a common pharmacophore in medicinal chemistry. This basic, nitrogen-containing heterocycle often enhances aqueous solubility, improves pharmacokinetic properties, and can form critical hydrogen bond interactions with amino acid residues in the kinase ATP-binding pocket.

This application note provides a comprehensive guide for researchers on the effective use of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid in the synthesis of kinase inhibitors, focusing on its application in Suzuki coupling and providing a detailed experimental protocol.

Physicochemical & Handling Properties

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 1334171-28-6[7][8]
Molecular Formula C₁₃H₂₁BN₂O₂[7]
Molecular Weight 248.13 g/mol [7]
Appearance Typically a solid[9]
Purity ≥98% (typical)[7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Handling Avoid dust formation. Use personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or fume hood.[10]

Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The general workflow involves coupling the boronic acid with an aryl or heteroaryl halide (or triflate) to form a new C-C bond, which typically constitutes the core scaffold of the target kinase inhibitor.

General Reaction Scheme & Mechanism

The palladium-catalyzed cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6]

Application Workflow Diagram

The following diagram outlines the typical workflow from starting materials to the purified, active kinase inhibitor.

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A Reactants - 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid - Aryl/Heteroaryl Halide (R-X) B Reaction Setup - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) A->B C Suzuki Coupling Heat & Stir B->C D Workup & Extraction - Quench Reaction - Phase Separation C->D E Purification - Column Chromatography D->E F Characterization - NMR, LC-MS E->F G Final Compound (Kinase Inhibitor) F->G Verified Pure Product H In Vitro Assays - Kinase Activity Assay - Cellular Proliferation Assay G->H I In Vivo Studies (if applicable) H->I

Caption: General workflow for kinase inhibitor synthesis using Suzuki coupling.

Detailed Experimental Protocol: Synthesis of a Model Biaryl Kinase Inhibitor Scaffold

This protocol describes a representative Suzuki-Miyaura reaction to synthesize a biaryl compound, a common core for many kinase inhibitors.[11]

Objective: To couple 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid with a model aryl bromide (e.g., 4-bromoisoquinoline).

Materials:

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.1 eq)

  • 4-Bromoisoquinoline (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 eq), 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to the boronate state for transmetalation.[5]

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos ligand (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

    • Rationale: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination, often leading to higher yields.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using a freeze-pump-thaw method (3 cycles).

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions, lowering the yield.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layer again with ethyl acetate (2x).

    • Rationale: The washes remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and LC-MS.

Target Application: Inhibition of the PI3K/AKT Signaling Pathway

Inhibitors synthesized using this boronic acid are often designed to target kinases within oncogenic signaling cascades. The PI3K/AKT/mTOR pathway is a prime example.[2][12] Dysregulation of this pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive activation of AKT.[1][4] Activated AKT then phosphorylates numerous downstream substrates, promoting cell proliferation and inhibiting apoptosis.

G cluster_downstream Downstream Effects RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Proliferation Cell Growth & Proliferation AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Synthesized Inhibitor (e.g., ATP-Competitive) Inhibitor->AKT INHIBITS

Caption: Inhibition of the PI3K/AKT signaling pathway by a synthesized inhibitor.

Conclusion

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a high-value reagent for medicinal chemists engaged in kinase inhibitor discovery. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex biaryl scaffolds. The incorporated ethylpiperazine moiety can impart favorable physicochemical and pharmacokinetic properties, making this building block a strategic choice for developing novel therapeutics targeting critical signaling pathways in cancer and other diseases.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. Available from: [Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Scientific Archives.
  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday.
  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available from: [Link]

  • 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information. ChemInfo. Available from: [Link]

  • (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride. PubChem. Available from: [Link]

  • Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. National Institutes of Health. Available from: [Link]

  • Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. Organic Process Research & Development. Available from: [Link]

  • Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters. Available from: [Link]

  • Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLOS One. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available from: [Link]

  • (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid. Boron Molecular. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. Available from: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry. Available from: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available from: [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Available from: [Link]

Sources

Application

Application Note: Convergent Synthesis of AEE788 via Suzuki-Miyaura Cross-Coupling

Introduction & Biological Context AEE788 (NVP-AEE788) is a highly potent, dual-family receptor tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR/HER2) and Vascular Endothelial Growth Factor R...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

AEE788 (NVP-AEE788) is a highly potent, dual-family receptor tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR/HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR2)[1]. By competitively binding to the ATP pocket of these kinases, AEE788 simultaneously disrupts tumor cell proliferation and tumor-induced angiogenesis.

To support preclinical development and analog library generation, a robust, scalable, and highly regioselective synthetic route is required. This application note details a highly convergent synthetic protocol for AEE788 utilizing 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid as the critical structural precursor.

Pathway EGF EGF / Ligands EGFR EGFR / HER2 (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation AEE788 AEE788 (Inhibitor) AEE788->EGFR ATP-competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of Action: AEE788 dual inhibition of EGFR/HER2 signaling pathways.

Synthetic Strategy & Rationale

The core scaffold of AEE788 is a 7H-pyrrolo[2,3-d]pyrimidine. Direct C6-arylation of this core is historically challenging, often suffering from poor regioselectivity (favoring C5) or requiring specialized, moisture-sensitive organometallic pre-functionalization[2].

To bypass these limitations and establish a self-validating, high-yield system, our protocol employs 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material[3].

  • Regioselective SNAr: The C4-chloride is highly activated by the electron-deficient pyrimidine ring, allowing selective nucleophilic aromatic substitution (SNAr) with (R)-1-phenylethanamine prior to cross-coupling.

  • N-Protection: The acidic pyrrole NH (pKa ~15) is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is a critical causality step: unprotected pyrroles can coordinate with palladium or deprotonate under Suzuki conditions, severely poisoning the catalyst and stalling the catalytic cycle[4].

  • Suzuki-Miyaura Coupling: The C6-bromide undergoes cross-coupling with 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid . The use of a biphasic 1,4-dioxane/water system is essential here; it dissolves both the organic substrates and the inorganic base (K₂CO₃), facilitating the crucial transmetalation step of the Pd-catalytic cycle[5].

Workflow SM 6-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: SNAr (R)-1-phenylethanamine SM->Step1 Int1 C4-Aminated Intermediate Step1->Int1 Step2 Step 2: Protection SEM-Cl, NaH Int1->Step2 Int2 N-Protected Intermediate Step2->Int2 Step3 Step 3: Suzuki Coupling Boronic Acid Precursor Int2->Step3 Int3 SEM-AEE788 Step3->Int3 Step4 Step 4: Deprotection TFA, then NH2CH2CH2NH2 Int3->Step4 Final AEE788 (Final Product) Step4->Final

Fig 2: Step-by-step synthetic workflow for AEE788 from 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Step 1: C4-Amination (SNAr)

Objective: Install the chiral (R)-1-phenylethylamino group at the C4 position.

  • Charge a round-bottom flask with 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 10 mmol) and 1-butanol (30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by (R)-1-phenylethanamine (1.2 eq, 12 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 1 (6-bromo-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine).

Step 2: N-Protection (SEM-Cl)

Objective: Mask the pyrrole nitrogen to prevent catalyst poisoning.

  • Dissolve Intermediate 1 (1.0 eq, 8 mmol) in anhydrous DMF (25 mL) and cool to 0 °C under an argon atmosphere.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 12 mmol) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq, 9.6 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Flash chromatography (Hexanes/EtOAc) yields Intermediate 2 .

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the solubilizing tail using 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid.

  • In a Schlenk flask, combine Intermediate 2 (1.0 eq, 5 mmol), 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (3.0 eq, 15 mmol). Note: The excess base is critical to ensure the basic piperazine nitrogen does not sequester the boronic acid in an unreactive zwitterionic form.

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol). The bidentate dppf ligand provides steric bulk that accelerates reductive elimination and minimizes dehalogenation side reactions.

  • Heat the mixture to 90 °C for 16 hours under argon.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase chromatography or silica gel (DCM/MeOH 9:1 with 1% Et₃N) to yield Intermediate 3 (SEM-protected AEE788).

Step 4: SEM Deprotection

Objective: Cleave the SEM group to yield the final active pharmaceutical ingredient.

  • Dissolve Intermediate 3 (1.0 eq, 3 mmol) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (10 mL). Stir at room temperature for 4 hours. Causality: TFA cleaves the silyl ether, generating a hemiaminal intermediate that collapses to release formaldehyde.

  • Concentrate the mixture to dryness. Redissolve in MeOH (10 mL) and add ethylenediamine (5.0 eq). Stir for 2 hours. Causality: Ethylenediamine acts as a highly effective formaldehyde scavenger, preventing the irreversible N-methylation of the piperazine or pyrrole rings.

  • Workup: Concentrate and purify via preparative HPLC to yield pure AEE788 .

Data Presentation & Validation Metrics

To ensure a self-validating workflow, researchers must verify the completion of each step using the quantitative and analytical benchmarks provided below.

Table 1: Reaction Parameters & Expected Yields

Step Reaction Type Key Reagents / Catalyst Temp (°C) Time (h) Expected Yield (%)
1 SNAr (R)-1-phenylethanamine, DIPEA 100 12 85 - 90
2 N-Protection NaH, SEM-Cl 0 → 25 2 90 - 95
3 Suzuki Coupling Boronic acid, Pd(dppf)Cl₂, K₂CO₃ 90 16 75 - 80

| 4 | Deprotection | TFA, then Ethylenediamine | 25 | 4 + 2 | 80 - 85 |

Table 2: Analytical Characterization Benchmarks

Compound Molecular Formula Exact Mass ESI-MS [M+H]⁺ Key ¹H NMR Diagnostic Shifts (ppm, DMSO-d₆)
Int 1 C₁₄H₁₂BrN₄ 315.02 316.0 8.10 (s, 1H, pyrimidine-CH), 7.4-7.2 (m, 5H, Ph)
Int 2 C₂₀H₂₆BrN₄OSi 445.10 446.1 5.50 (s, 2H, N-CH₂-O), -0.05 (s, 9H, Si(CH₃)₃)
Int 3 C₃₃H₄₆N₆OSi 570.35 571.4 3.50 (s, 2H, Ar-CH₂-N), 2.4-2.3 (m, 8H, piperazine)

| AEE788 | C₂₇H₃₂N₆ | 440.27 | 441.3 | 11.8 (br s, 1H, pyrrole-NH), 8.22 (s, 1H, pyrimidine-CH) |

References

  • Traxler, P., Allegrini, P. R., Brandt, R., et al. (2004). "AEE788: A Dual Family Epidermal Growth Factor Receptor/ErbB2 and Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor with Antitumor and Antiangiogenic Activity." Cancer Research, 64(14), 4931-4941.[1] URL:[Link]

  • Qiu, B., Zheng, Y., Zhang, Z., et al. (2024). "Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788." Journal of Organic Chemistry.[2] URL:[Link]

  • Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.[4] URL:[Link]

  • Engel, J., et al. (2019). "Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S." Chemical Science, 10(42), 9852-9860.[3] URL:[Link]

  • Engel, J., et al. (2019). "Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S (Supporting Information)." Chemical Science.[5] URL:[Link]

Sources

Method

"4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" in medicinal chemistry

[label="Flash Chromatography\n(DCM/MeOH/NH4 Target engagement and downstream signaling blockade by ethylpiperazine-tail kinase inhibitors. Experimental Protocol: Suzuki-Miyaura Cross-Coupling Conjugating 4-((4-ethylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Flash Chromatography\n(DCM/MeOH/NH4

Target engagement and downstream signaling blockade by ethylpiperazine-tail kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Conjugating 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid to an aryl halide requires careful optimization. The basic, nitrogen-rich nature of the piperazine ring can coordinate with the palladium center, potentially stalling the catalytic cycle (catalyst poisoning). Furthermore, the basicity complicates product isolation.

Objective: High-yield cross-coupling with built-in self-validation to prevent product loss.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: Charge a Schlenk flask with the Aryl Halide (1.0 eq), 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2 to 1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A slight excess of the boronic acid compensates for competitive protodeboronation[1]. The bidentate ligand (dppf) tightly binds the palladium center, sterically and electronically preventing the basic piperazine nitrogen from displacing the ligand and poisoning the catalyst.

Step 2: Solvent and Base Addition

  • Action: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1).

  • Causality: The Suzuki mechanism requires the boronic acid to be activated into a negatively charged boronate complex to facilitate transmetalation[2][3]. Water is essential to dissolve the inorganic base and generate the reactive palladium-hydroxo intermediate[2][3]. Degassing prevents the oxidative homocoupling of the boronic acid.

Step 3: Reaction Execution & Self-Validation

  • Action: Heat the mixture to 90°C under a nitrogen atmosphere for 4–8 hours.

  • Validation: Monitor via LC-MS. Do not rely solely on standard normal-phase TLC, as the basic product will streak heavily. Look for the disappearance of the boronic acid mass [M+H]⁺ 249 and the emergence of the coupled product mass.

Step 4: pH-Controlled Aqueous Workup (Critical)

  • Action: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with an aqueous solution adjusted to pH 10 (using Na₂CO₃).

  • Causality: This is the most common failure point. The ethylpiperazine tail is highly basic. If washed with neutral or slightly acidic water, the amine protonates, and the highly polar salt partitions entirely into the aqueous layer, leading to catastrophic yield loss. A basic pH ensures the product remains in its un-ionized free-base form, keeping it in the organic phase.

Step 5: Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) to 10% Methanol in DCM, spiked with 1% NH₄OH .

  • Causality: The basic amine will irreversibly bind to the acidic silanol groups on standard silica gel. The addition of NH₄OH neutralizes these silanol sites, preventing severe peak tailing and ensuring sharp elution bands.

Suzuki_Workflow Start Aryl Halide + Boronic Acid Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Catalyst Reaction Reflux 80-100°C (N2 Atmosphere) Catalyst->Reaction Cross-Coupling Workup Basic pH Workup (Avoid Acidic Loss) Reaction->Workup Quench Purify Flash Chromatography (DCM/MeOH/NH4OH) Workup->Purify Isolate

Optimized Suzuki-Miyaura cross-coupling workflow for basic amine-containing boronic acids.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH PMC).4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH PMC.

  • Suzuki Coupling. Organic Chemistry Portal.2

  • Suzuki reaction. Wikipedia.1

  • Boron Suzuki Coupling. Borates Today.3

Sources

Application

Application Note: Analytical Methodologies for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Executive Summary & Physicochemical Profiling 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6)[1] is a highly versatile active pharmaceutical ingredient (API) intermediate, frequently utilized in S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6)[1] is a highly versatile active pharmaceutical ingredient (API) intermediate, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce solubilizing piperazine moieties into drug scaffolds. With a molecular weight of 248.13 g/mol and a formula of C13H21BN2O2[1],[2], this compound presents two distinct analytical challenges:

  • Amphoteric/Zwitterionic Character: The molecule contains a weak Lewis acid (the boronic acid group) and a basic moiety (the tertiary amines of the ethylpiperazine ring).

  • Dynamic Dehydration: Boronic acids exist in a dynamic, reversible equilibrium with their trimeric anhydrides (boroxines)[3],[4]. This equilibrium is highly sensitive to solvent polarity, temperature, and water content[5].

To ensure analytical integrity, standard methods must be heavily modified. This guide details the causal reasoning and self-validating protocols required to accurately profile this compound.

Workflow A 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid B Chromatographic Purity (HPLC-UV/DAD) A->B C Structural Identity (LC-ESI-MS & NMR) A->C D Physicochemical Profiling (Moisture & Boroxine) A->D B1 Low-pH Mobile Phase (0.1% TFA) to suppress silanol interactions B->B1 C1 11B-NMR & D2O Spike for Monomer Confirmation C->C1 C2 ESI+ MS for [M+H]+ m/z 249.1 C->C2 D1 Karl Fischer Titration (Corrected for Equilibrium) D->D1

Fig 1. Comprehensive analytical workflow for evaluating the boronic acid API intermediate.

Chromatographic Purity Analysis (HPLC-UV/DAD)

The Causality of Peak Tailing

Standard reversed-phase HPLC analysis of boronic acids containing basic amines often fails, resulting in split peaks, severe tailing, or complete loss of retention[6]. This occurs due to two competing mechanisms:

  • Silanol Interactions: The basic piperazine nitrogens (pKa ~9.0 and ~4.5) act as strong hydrogen bond acceptors/donors with unendcapped, acidic silanols on the silica stationary phase.

  • On-Column Boroxine Formation: If the mobile phase lacks sufficient aqueous character or acidity, the boronic acid can dehydrate on-column, causing peak splitting as the monomer and boroxine elute at different rates[3].

The Solution: Utilizing a low-pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) fully protonates the piperazine nitrogens, neutralizing their ability to interact with silanols. Simultaneously, the highly aqueous, acidic environment forces the boroxine equilibrium entirely toward the monomeric boronic acid, ensuring a single, sharp chromatographic peak[3],[6].

Step-by-Step Protocol: HPLC Purity Determination
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Mobile Phase A (0.1% TFA in Water) to prevent premature boroxine formation. Sonicate for 5 minutes.

  • Column Equilibration: Flush a polar-endcapped C18 column (e.g., Waters XSelect HSS T3) with the initial gradient conditions for 10 column volumes.

  • System Suitability Test (SST) - Self-Validating Step: Inject the standard solution 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP Tailing Factor (Tf) is <1.5. A Tf > 1.5 immediately indicates insufficient TFA or column degradation.

  • Sample Analysis: Inject 5 µL of the sample and blank solutions according to the gradient table below.

ParameterSpecification
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (Primary) and 254 nm (Secondary)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 10 90
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 |

Structural Elucidation (LC-MS/MS & NMR)

Mass Spectrometry (LC-ESI-MS)

Due to the tertiary amines in the ethylpiperazine ring, the compound is highly amenable to Positive Electrospray Ionization (ESI+).

MS ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 350 °C
Target Mass[M+H]+ m/z 249.1
Nuclear Magnetic Resonance (NMR) & The D2O Spike Test

When analyzing boronic acids via NMR in aprotic solvents (like CDCl3 or dry DMSO-d6), analysts frequently encounter complex, overlapping spectra. This is not an impurity; it is the thermodynamic manifestation of the boronic acid-boroxine equilibrium[3],[5].

The Self-Validating Protocol: To prove that the complex spectrum is due to the equilibrium and not chemical impurities, the analyst must perform a D2O Spike Test [3].

  • Initial Acquisition: Acquire a standard 1H NMR spectrum in dry DMSO-d6. Note the broad singlet around ~8.0 ppm corresponding to the -B(OH)2 protons, and potential multiplet splitting in the aromatic region due to the boroxine trimer.

  • The Spike: Uncap the NMR tube and add 10–20 µL of Deuterium Oxide (D2O). Shake gently.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum. The excess water shifts the equilibrium entirely back to the monomer. Furthermore, the -B(OH)2 protons exchange to form -B(OD)2, causing the broad singlet to disappear. If the aromatic region simplifies into clean doublets (characteristic of the para-substituted phenyl ring), the structural identity and purity of the monomer are unequivocally validated[3].

Equilibrium Monomer Free Boronic Acid (Monomer) Active API Intermediate Heat - 3 H2O (Heat / Vacuum) Monomer->Heat Impact HPLC Impact: Split Peaks or Peak Broadening Solution: Acidic Aqueous Eluent Monomer->Impact Boroxine Trimeric Anhydride (Boroxine) Dehydrated Form Water + 3 H2O (Aqueous Solvent) Boroxine->Water Boroxine->Impact Water->Monomer Heat->Boroxine

Fig 2. Boronic acid-boroxine equilibrium and its direct impact on chromatographic peak integrity.

Moisture Content & Physicochemical Profiling

Standard Karl Fischer (KF) titration is highly problematic for boronic acids. Because the formation of boroxine releases three molecules of water, and the hydrolysis of boroxine consumes water[7],[4], the KF reagent can artificially drive the equilibrium during titration.

Expert Insight: If absolute stoichiometry is required for downstream Suzuki-Miyaura couplings, do not rely solely on KF titration. Instead, utilize quantitative 1H-NMR (qNMR) with an internal standard to determine the exact molar ratio of the active monomeric boronic acid species present in the bulk powder[3],[8].

References

  • Chemical Substance Information: 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid. NextSDS. Available at:[Link]

  • Li, C., et al. The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 2025. Available at:[Link]

  • Tokunaga, Y., et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles (via CLOCKSS). Available at: [Link]

Sources

Method

Purification of products from "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" reactions

Focus: Post-Suzuki Workup of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid Derivatives Executive Summary The Suzuki-Miyaura cross-coupling of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid with aryl halides is...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Post-Suzuki Workup of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid Derivatives

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid with aryl halides is a highly effective methodology for installing the ethylpiperazinyl-methyl-phenyl pharmacophore—a motif frequently encountered in modern targeted therapeutics such as tyrosine kinase inhibitors. However, isolating the resulting biaryl products presents significant downstream purification challenges. The presence of the tertiary ethylpiperazine moiety introduces extreme basicity and polarity, which severely complicates standard chromatographic techniques.

This application note details an orthogonal, self-validating purification workflow designed to overcome silanol-induced streaking, palladium chelation, and the co-elution of protodeboronated byproducts.

Physicochemical Profiling & Mechanistic Causality

To design an effective purification strategy, one must first understand the physicochemical behavior of the ethylpiperazine moiety:

  • Silanol Interaction and Tailing: The piperazine ring possesses two basic nitrogen atoms with pKa values of approximately 5.3 and 9.7 . During normal-phase chromatography on standard silica gel (which is mildly acidic, pH ~4.5–5.5), the more basic tertiary amines protonate. This leads to strong electrostatic interactions with the stationary phase silanol groups, resulting in severe peak tailing, low recovery, and poor resolution from impurities .

  • Palladium Chelation: The diamine nature of the piperazine ring can act as a bidentate or monodentate ligand for residual palladium species from the Suzuki coupling . This chelation traps heavy metals within the product matrix, often manifesting as a persistent dark brown or grey discoloration that cannot be removed by simple filtration.

  • Protodeboronation Byproducts: A common side reaction of boronic acids under basic aqueous Suzuki conditions is protodeboronation . For this specific building block, protodeboronation yields 1-ethyl-4-benzylpiperazine. Because this byproduct shares the exact same basic piperazine tail as the target product, it will co-extract during acid-base workups and co-elute on ion-exchange resins, necessitating orthogonal high-resolution chromatography for final polishing.

Purification Workflow

PurificationWorkflow Crude Crude Suzuki Mixture (Product, Pd, Boronic Acid) AcidBase Acid-Base Extraction (pH 2 to pH 12) Crude->AcidBase Removes neutral organics SCX SCX Catch & Release (Sulfonic Acid Resin) AcidBase->SCX Removes unreacted acids Flash NH2-Silica Chromatography (Hexane/EtOAc) SCX->Flash Separates basic byproducts Pure Pure Biaryl Piperazine Flash->Pure High-purity polish

Orthogonal purification workflow for ethylpiperazine Suzuki products.

Detailed Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction (Bulk Impurity & Pd Clearance)

Objective: Remove neutral organic impurities (e.g., phosphine ligands, unreacted aryl halides, homocoupled non-basic byproducts) and precipitate bulk palladium. Causality: By dropping the pH below the pKa of the piperazine nitrogens (pH < 3), the target molecule becomes a highly water-soluble bis-ammonium salt. Neutral impurities remain highly lipophilic and partition exclusively into the organic phase, allowing them to be discarded.

  • Quench and Dilute: Upon completion of the Suzuki reaction, concentrate the crude mixture under reduced pressure to remove volatile organic solvents (e.g., THF, Ethanol). Dilute the residue in Ethyl Acetate (EtOAc) and Water (1:1 v/v, 10 mL/g of crude).

  • Acidification: Slowly add 2M HCl (aq) under vigorous stirring until the aqueous layer reaches pH 2.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the protonated product). Discard the upper EtOAc layer (containing neutral impurities and ligands).

  • Organic Wash: Wash the aqueous layer with two additional portions of EtOAc to ensure complete removal of lipophilic neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) or saturated Na2CO3 until the pH reaches 12, converting the product back to its free-base form. (Note: The product may precipitate or form a milky suspension.)

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or EtOAc (3 x 10 mL/g).

  • Drying: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo.

Self-Validation Check: Before discarding the organic layer in Step 3, spot both the aqueous and organic layers on a TLC plate and visualize under UV (254 nm). The target biaryl product must be exclusively in the aqueous spot. If the organic spot shows product, the pH is not low enough, and further acidification is required.

Protocol 2: Strong Cation Exchange (SCX) Catch-and-Release Chromatography

Objective: Isolate the basic piperazine product from non-basic and acidic impurities (e.g., unreacted boronic acid). Causality: SCX media consists of silica-bound propylsulfonic acid . When the crude mixture is loaded, the basic piperazine nitrogens form a strong ionic bond with the sulfonic acid. Washing with methanol removes all non-basic contaminants. Eluting with a methanolic ammonia solution neutralizes the interaction, releasing the pure free base .

  • Column Equilibration: Condition an SCX column (capacity ~0.6 meq/g) with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude product from Protocol 1 in a minimum volume of DCM/MeOH (1:1) and load it onto the column.

  • Washing (The "Catch"): Wash the column with 5 CV of MeOH. Causality: This step elutes unreacted boronic acids, neutral byproducts, and residual solvents. The target compound remains immobilized.

  • Elution (The "Release"): Elute the target compound using 5 CV of 2M Ammonia in Methanol (NH3/MeOH).

  • Recovery: Collect the ammoniacal fractions and concentrate under reduced pressure to yield the enriched basic product.

Self-Validation Check: Collect the initial MeOH wash and perform a Dragendorff's stain spot test on a TLC plate. It should be negative for amines. The subsequent NH3/MeOH elution should test strongly positive (orange/brown spot), confirming the "catch" and "release" phases functioned correctly.

Protocol 3: High-Resolution Flash Chromatography on Amine-Functionalized (NH2) Silica

Objective: Separate the target biaryl product from structurally similar basic impurities (e.g., protodeboronated 1-ethyl-4-benzylpiperazine). Causality: Standard silica gel requires the addition of mobile phase modifiers (like Triethylamine or NH4OH) to suppress silanol ionization, which can complicate fraction concentration and leave toxic residues . Amine-functionalized silica (NH2-silica) inherently masks these acidic sites, providing a slightly basic stationary phase. This allows for sharp, symmetrical peaks using simple, volatile solvent gradients.

  • Preparation: Pack a column with NH2-functionalized silica gel (or use a pre-packed cartridge).

  • Equilibration: Equilibrate with 100% Hexanes or Heptane.

  • Loading: Dry-load the SCX-purified product onto a small amount of Celite or NH2-silica, or load directly as a concentrated solution in DCM.

  • Elution Gradient: Run a gradient from 100% Hexanes to 50% EtOAc/Hexanes over 10 CV. (If the product is highly polar, a gradient of 100% DCM to 10% MeOH/DCM can be utilized).

  • Analysis: Monitor fractions via TLC (using NH2-TLC plates) or LC-MS. Pool the fractions containing the pure target compound and concentrate.

Self-Validation Check: Run a 2D-TLC of the pooled fractions. Spot the sample, run in one dimension, dry, and run perpendicular in the same solvent. A single spot on the diagonal confirms the absence of co-eluting degradants or streaking artifacts.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the orthogonal purification workflow when applied to ethylpiperazine-containing Suzuki products:

Purification StepPrimary Target Impurity RemovedMechanism of ActionExpected Product RecoveryPd Clearance Efficiency
Acid-Base Extraction Neutral organics, phosphines, bulk metalspH-dependent phase partitioning85 - 95%Moderate (~60%)
SCX Catch-and-Release Unreacted boronic acids, acidic byproductsIonic binding to sulfonic acid resin90 - 98%High (~90%)
NH2-Silica Chromatography Protodeboronated basic byproductsNormal-phase adsorption (masked silanols)80 - 90%Very High (>99%)

References

  • Biotage. Chemistry Data Sheet: ISOLUTE SCX-2. Biotage Japan. Available at: [Link]

  • Teledyne ISCO. RediSep SCX Column Application Note AN39. Teledyne ISCO Chromatography. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Welcome to the technical support resource for Suzuki-Miyaura coupling reactions involving 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid . This guide is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Suzuki-Miyaura coupling reactions involving 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid . This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this versatile, yet sometimes problematic, building block. As Senior Application Scientists, we have consolidated our expertise and field data to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction's nuances.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemistry, and provide step-by-step protocols for resolution.

Q1: Why am I observing low to no product yield, with starting materials remaining?

This is the most common issue and often points to catalyst inhibition or suboptimal reaction conditions. The presence of the basic ethylpiperazinyl group can be a primary contributor.

Core Problem: The tertiary amine in the piperazine ring can coordinate to the palladium catalyst, acting as a Lewis base. This coordination can inhibit the catalyst by blocking the sites needed for oxidative addition, the first crucial step in the catalytic cycle.

Diagnostic Workflow & Solutions:

  • Increase Catalyst Loading: As a first-pass experiment, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition. This is a pragmatic but less elegant solution.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can protect the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Recommendation: Switch from common ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., SPhos, XPhos, or RuPhos). These ligands are designed to stabilize the catalytic species and facilitate reductive elimination.

  • Base Selection and Strength: The choice of base is not trivial. An excessively strong base can lead to side reactions, while a weak base may not facilitate the transmetalation step effectively.

    • Protocol: Set up parallel reactions to screen different bases. A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃. If issues persist, consider using a milder organic base like triethylamine (TEA) in conjunction with an inorganic base, which can sometimes buffer the reaction and scavenge protons without strongly coordinating to the palladium.

Experimental Protocol: Ligand and Base Screening

Reaction # Pd Catalyst (2 mol%) Ligand (4 mol%) Base (2.5 equiv) Solvent Temperature Expected Outcome
1 (Control)Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O90 °CLow Yield
2Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O90 °CImproved Yield
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O100 °CHigh Yield
4Pd₂(dba)₃RuPhosK₃PO₄THF/H₂O80 °CAlternative High Yield
Q2: I'm seeing significant formation of a homocoupled product from my aryl halide (Ar-Ar). What's causing this?

Aryl halide homocoupling is a classic side reaction in Suzuki couplings, often pointing to issues with the catalytic cycle's timing or the presence of oxygen.

Core Problem: This side reaction, known as the Glaser-Hay coupling, can be promoted by palladium catalysts, especially at elevated temperatures and in the presence of oxygen. It can also occur if the transmetalation step is slow relative to the rate of oxidative addition.

Solutions:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.

    • Protocol: Use a "freeze-pump-thaw" cycle (at least three times) for the most effective oxygen removal, especially for larger-scale reactions. For small-scale screening, sparging with argon or nitrogen for 15-20 minutes is often sufficient.

  • Use a More Active Catalyst System: A more efficient catalyst/ligand combination can accelerate the desired Suzuki coupling, outcompeting the homocoupling side reaction. Refer to the ligand screening table in Q1.

  • Temperature Control: Avoid excessive temperatures. While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

Troubleshooting Logic for Homocoupling

start High Homocoupling Observed degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degas Is O₂ present? temp Lower Reaction Temperature (e.g., 100°C -> 80°C) start->temp Is temp too high? ligand Switch to More Active Ligand (e.g., SPhos, XPhos) start->ligand Is catalyst turnover slow? result Reduced Homocoupling, Increased Product Yield degas->result temp->result ligand->result

Caption: Troubleshooting workflow for aryl halide homocoupling.

Q3: My boronic acid seems to be degrading, leading to protodeboronation (formation of the parent arene). Why?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under certain conditions.

Core Problem: The C-B bond is susceptible to cleavage, particularly in the presence of water, strong bases, or at elevated temperatures. The electron-donating nature of the substituent on your specific boronic acid can exacerbate this issue.

Solutions:

  • Anhydrous Solvents: While many Suzuki protocols use aqueous bases, consider switching to a completely anhydrous system if protodeboronation is severe.

    • Protocol: Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene). For the base, use an anhydrous form (e.g., anhydrous K₃PO₄) or a non-aqueous base like KOtBu (use with caution, as it's very strong).

  • Use a Boronic Ester: Pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids. If you are synthesizing the boronic acid yourself, consider converting it to the pinacol ester before use in the coupling reaction.

  • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction immediately. Prolonged exposure to the reaction conditions can lead to product degradation and protodeboronation of the unreacted boronic acid.

Catalytic Cycle and Side Reaction

G cluster_side Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-B(OH)₂ + Base) RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 BoronicAcid Ar'-B(OH)₂ Deboronated Ar'-H BoronicAcid->Deboronated Protodeboronation (H₂O, Base, Heat)

Optimization

Low yield in Suzuki reaction with "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid"

Target Substrate: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Coupling basic, nitrogen-rich bor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Coupling basic, nitrogen-rich boronic acids—specifically those containing a piperazine moiety—presents a unique set of thermodynamic and kinetic challenges. This guide synthesizes mechanistic causality with field-validated protocols to help you rescue stalled reactions and maximize your product yield.

Mechanistic Overview: Why is this Substrate Failing?

When utilizing 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, low yields are rarely due to poor reagent quality. Instead, they stem from two competing side pathways dictated by the substrate's structural features: the basic tertiary amines and the benzylic boronic acid environment.

A. Catalyst Poisoning (The Kinetic Trap)

Aliphatic amines, such as those in the piperazine ring, are powerful σ -donors. Following the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) intermediate is highly electrophilic. If standard, unhindered phosphine ligands (e.g., PPh₃, dppf) are used, the basic piperazine nitrogens outcompete the boronic acid for coordination to the Pd(II) center[1]. This forms a thermodynamically stable, off-cycle complex, effectively "poisoning" the catalyst and halting transmetalation[2].

B. Protodeboronation (The Thermodynamic Drain)

Boronic acids containing basic nitrogens are highly susceptible to protodeboronation (cleavage of the C–B bond to form a C–H bond). In aqueous, mildly basic conditions, the amine can interact with the boron's empty p-orbital or alter the local pH, forming a zwitterionic intermediate[3]. This zwitterion undergoes rapid, irreversible fragmentation[4]. If the rate of protodeboronation exceeds the rate of transmetalation, your boronic acid is consumed before it can couple.

G Start Pd(0) Catalyst OxAdd Pd(II) Aryl Halide Start->OxAdd Oxidative Addition Poison Piperazine Coordination (Catalyst Poisoning) OxAdd->Poison Unhindered Ligands (e.g., PPh3) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Bulky Ligands (e.g., XPhos) DeadEnd Inactive Pd Complex (Reaction Stalls) Poison->DeadEnd RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regeneration Product Coupled Product RedElim->Product

Fig 1: Mechanistic divergence: Catalyst poisoning by piperazine vs. successful transmetalation.

Troubleshooting Guide: Diagnostic Workflow

To fix the reaction, you must first diagnose the dominant failure mode. Do not guess; let the data drive your optimization. Run a crude LC-MS analysis of your failed reaction mixture.

G LCMS Analyze Crude via LC-MS PathA High Ar-H Detected (Protodeboronation) LCMS->PathA PathB Unreacted Starting Material (No Ar-H) LCMS->PathB SolA Action: Lower Temp, Use Weaker Base (K2CO3) PathA->SolA SolB Action: Switch to XPhos Pd G3 or Pre-protonate Amine PathB->SolB

Fig 2: LC-MS diagnostic workflow for resolving low yield in basic amine Suzuki couplings.

Scenario A: High levels of 1-ethyl-4-(4-methylbenzyl)piperazine detected
  • Diagnosis: Protodeboronation is outcompeting the coupling cycle.

  • Causality: The base is too strong, the temperature is too high, or the transmetalation step is too slow, leaving the boronic acid exposed to aqueous hydrolysis[3].

  • Solution: Switch to a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH/Cs₂CO₃). Lower the reaction temperature to 60 °C. Alternatively, use a biphasic solvent system (Toluene/H₂O) to keep the active Pd species in the organic layer, away from the aqueous hydrolysis interface.

Scenario B: Unreacted aryl halide remains; NO protodeboronation detected
  • Diagnosis: Catalyst Poisoning.

  • Causality: The piperazine nitrogens have bound to the Pd(II) center, halting the catalytic cycle[2].

  • Solution: Employ a highly sterically hindered, electron-rich Buchwald ligand (e.g., XPhos or SPhos). The massive steric bulk of the dialkylbiaryl phosphine physically prevents the piperazine nitrogen from accessing the Pd center, forcing the catalytic cycle forward[5].

Optimization Matrix: Condition Screening

Use the following table to select the optimal conditions based on your specific constraints.

Catalyst SystemBaseSolventTemperatureExpected Outcome / Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O90 °CPoor (<20%) : High catalyst poisoning; moderate protodeboronation.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)DMF/H₂O80 °CModerate (30-50%) : Better transmetalation, but basic amine still coordinates Pd.
XPhos Pd G3 (2 mol%) K₃PO₄ (0.5 M aq) THF or Dioxane 60-80 °C Excellent (>85%) : Bulky ligand prevents poisoning; fast activation limits deboronation[5].
Pd(OAc)₂ / No LigandNone (Base-Free)H₂O100 °CVariable : Relies on the basic amine itself to generate incipient hydroxide for coupling[1].

Validated Experimental Protocol

This self-validating protocol utilizes XPhos Pd G3 , which is specifically designed to overcome the inhibitory effects of unprotected, nitrogen-rich heterocycles[5].

Materials Required:

  • Aryl halide (1.0 equiv)

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • 0.5 M aqueous K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to aryl halide)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), the boronic acid, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times). Crucial: Oxygen promotes homocoupling and catalyst degradation.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir at room temperature for 5 minutes to ensure the precatalyst is fully dissolved and activated.

  • Base Addition: Add the degassed 0.5 M aqueous K₃PO₄ solution dropwise via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under a flow of inert gas. Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block.

  • Monitoring: After 2 hours, sample the organic layer. Quench with a drop of 1N HCl (to protonate the piperazine and pull it into the aqueous layer if analyzing the organic phase, or neutralize for LC-MS). Analyze via LC-MS to confirm the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Note: Because the product contains a basic piperazine, avoid highly acidic aqueous washes during extraction unless you intend to extract the product into the aqueous phase as a salt.

Frequently Asked Questions (FAQs)

Q: Can I just use the HCl salt of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid to prevent poisoning? A: Yes, pre-protonating the basic nitrogens eliminates their lone pairs, preventing them from coordinating to the Palladium. However, you must adjust your base equivalents. If you add standard base (e.g., 2.0 eq), it will neutralize the HCl salt, regenerating the freebase amine in situ. You must carefully balance the pH to activate the boronic acid while keeping the amine protonated, which is practically difficult. Using a bulky ligand (XPhos) is a far more robust solution.

Q: Why is my product yield high by LC-MS but low after silica gel column chromatography? A: The piperazine ring is highly polar and basic. It will streak severely on standard unmodified silica gel, leading to massive material loss. Solution: Deactivate your silica gel by pre-flushing the column with 1-5% Triethylamine (TEA) in your eluent, or use basic alumina / reverse-phase chromatography.

Q: Can I run this reaction base-free? A: Recent literature indicates that highly basic benzylic amines can act as their own base in aqueous heterogeneous Suzuki couplings, generating the necessary oxo-palladium intermediate for transmetalation without added inorganic base[1]. This is an advanced technique but worth screening if protodeboronation is destroying your substrate.

Sources

Troubleshooting

"4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" deboronation side reactions

Prepared by: Gemini, Senior Application Scientist Subject: Troubleshooting and Prevention of Deboronation Side Reactions Welcome to our dedicated technical support guide for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist Subject: Troubleshooting and Prevention of Deboronation Side Reactions

Welcome to our dedicated technical support guide for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary side reaction affecting this compound: deboronation. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this issue, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Low Yields and Unexpected Byproducts

This section addresses the most common issue reported by users: lower-than-expected yields in cross-coupling reactions, accompanied by the formation of a significant byproduct.

Problem: My Suzuki-Miyaura reaction has low yield, and LC-MS analysis shows a major byproduct with a mass corresponding to 4-ethyl-1-(phenylmethyl)piperazine.

This is a classic symptom of premature deboronation, where the C-B bond is cleaved before the desired cross-coupling can occur. The boronic acid group is replaced by a hydrogen atom, generating an inactive starting material and reducing the overall yield.

Workflow for Diagnosis and Resolution

G A Problem: Low reaction yield and byproduct observed. B Step 1: Confirm Byproduct Identity Run LC-MS and ¹H NMR on the crude mixture. Compare with an authentic sample of 4-ethyl-1-(phenylmethyl)piperazine if available. A->B C Is the byproduct confirmed to be the deboronated starting material? B->C D Diagnosis: Premature deboronation (protodeboronation) is the primary side reaction. C->D Yes I Not the deboronated product. Investigate other side reactions: - Catalyst decomposition - Ligand degradation - Substrate instability C->I No E Step 2: Implement Protocol Modifications Select and apply one or more of the mitigation strategies below. D->E F Step 3: Monitor Reaction Take aliquots every 30-60 mins. Analyze by TLC or LC-MS to track consumption of starting material and formation of product vs. byproduct. E->F G Outcome: Improved yield and minimized byproduct formation. F->G H Issue persists. Re-evaluate reaction parameters. Consider boronic ester conversion. F->H

Caption: Troubleshooting workflow for diagnosing and resolving deboronation.

Step-by-Step Mitigation Protocol: Minimizing Deboronation in Suzuki-Miyaura Coupling

If deboronation is confirmed, the following modifications to your reaction protocol are recommended. These steps are designed to limit the conditions that favor the undesired C-B bond cleavage.

1. Rigorous Inert Atmosphere Control:

  • Causality: While protodeboronation is often the main culprit, oxidative deboronation can also occur, especially at elevated temperatures. Thoroughly removing oxygen is crucial.

  • Action: Degas your reaction solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the entire reaction.

2. Judicious Choice of Base:

  • Causality: The rate of protodeboronation is highly pH-dependent. Strong bases can accelerate the decomposition of the boronic acid. The tertiary amine in the piperazine moiety can also act as an internal base, potentially complicating the reaction.

  • Action: Use the mildest base that is effective for your specific coupling partner. Consider switching from strong inorganic bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or even organic bases like triethylamine (TEA), if compatible with your system.

3. Convert to a Boronic Ester (Pinacol Ester):

  • Causality: Boronic esters, such as the pinacol ester, are significantly more stable towards deboronation than the corresponding free boronic acids. The ester acts as a protecting group, sterically hindering the approach of protons or other agents that initiate cleavage.

  • Protocol for Pinacol Ester Formation:

    • Dissolve 1.0 equivalent of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid in a suitable solvent (e.g., THF or Dioxane).

    • Add 1.1 equivalents of pinacol.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting boronic ester can often be used directly in the subsequent coupling reaction without further purification.

4. Temperature and Reaction Time Management:

  • Causality: Deboronation is a kinetically controlled process. Higher temperatures and longer reaction times increase the likelihood of this side reaction occurring.

  • Action:

    • Run the reaction at the lowest temperature that still allows for a reasonable rate of product formation. A temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.

    • Monitor the reaction closely. Once the limiting reagent is consumed, work up the reaction immediately to prevent prolonged exposure to conditions that promote deboronation.

Frequently Asked Questions (FAQs)

Q1: What exactly is deboronation and why does it happen?

A: Deboronation is the cleavage of the carbon-boron bond. In the context of your molecule, it primarily occurs via two pathways:

  • Protodeboronation: This is the most common pathway, where a proton source (like water or alcohol) replaces the boronic acid group (-B(OH)₂). This reaction is often catalyzed by acids or bases.

  • Oxidative Deboronation: In the presence of oxidizing agents or even atmospheric oxygen at high temperatures, the boronic acid can be replaced by a hydroxyl group (-OH).

The diagram below illustrates how deboronation competes with the desired Suzuki-Miyaura catalytic cycle.

G cat_cycle Pd(0)L₂ Oxidative Addition (Ar¹-X) Ar¹-Pd(II)-X Transmetallation (Ar²-B(OH)₂) Ar¹-Pd(II)-Ar² Reductive Elimination Ar¹-Ar² cat_cycle:re->cat_cycle:start Catalyst Regeneration boronic_acid Ar²-B(OH)₂ (Your Compound) boronic_acid->cat_cycle:tm Desired Path side_reaction Undesired Pathway: Protodeboronation boronic_acid->side_reaction Side Reaction (H⁺, Heat) byproduct Ar²-H (Deboronated Byproduct) side_reaction->byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Q2: Is my specific compound, 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, particularly susceptible to deboronation?

A: Yes, it is likely more susceptible than simple phenylboronic acid. The (4-ethylpiperazin-1-yl)methyl group is an electron-donating group. Electron-donating substituents on the aromatic ring can increase the rate of protodeboronation. Furthermore, the basic nitrogen atoms in the piperazine ring can influence the local pH and potentially catalyze the deboronation process.

Q3: How should I choose my reaction conditions to minimize risk?

A: The optimal conditions will always be a balance between promoting the desired reaction and suppressing the side reaction. The following table summarizes key parameters:

ParameterRecommendation for Minimizing DeboronationRationale
Base Use milder bases (e.g., K₂CO₃, Cs₂CO₃, organic amines) over strong ones (e.g., NaOH, KOH).Strong bases and high pH significantly accelerate protodeboronation.
Solvent Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF).Minimizes the primary proton source (water) required for protodeboronation.
Temperature Run at the lowest effective temperature.Deboronation is often more sensitive to temperature increases than the coupling reaction.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Prevents both oxidative deboronation and potential side reactions with the palladium catalyst.
Reagent Form Convert to the pinacol ester if deboronation is severe.Boronic esters are significantly more robust and resistant to premature C-B bond cleavage.

Q4: How should I store this boronic acid to ensure its long-term stability?

A: To prevent degradation over time, store 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.

References

  • Cammidge, A. N., & Goddard, V. H. M. (2003). The first examples of Suzuki cross-coupling at room temperature using a palladium(0) quasi-liquid crystal. Chemical Communications, (21), 2734–2735. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). The Role of Protodeboronation in the Synthesis of Boronic Acids. The Journal of Organic Chemistry, 82(18), 9123–9133. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sila-Sonogashira-Hagihara Coupling. Angewandte Chemie International Edition, 53(12), 3122–3125. [Link]

  • Tyutyunov, A. A., & Averkov, K. Y. (2021). Protodeborylation of Arylboronic Acids: A Review. Molecules, 26(11), 3274. [Link]

  • Zhu, W., & Ma, D. (2004). A new protocol for the synthesis of arylboronic acids and their pinacol esters. Organic Letters, 6(16), 2725–2728. [Link]

Optimization

Handling and storage of "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" to prevent degradation

A Guide to Optimal Handling, Storage, and Use to Prevent Degradation Welcome to the technical support guide for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimal Handling, Storage, and Use to Prevent Degradation

Welcome to the technical support guide for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in your experiments. As a Senior Application Scientist, I've structured this guide to provide not just procedures, but a deeper understanding of the chemical principles at play.

This boronic acid, with its piperazine moiety, presents unique stability considerations. While sharing vulnerabilities with other phenylboronic acids, such as oxidation and dehydration, the presence of a basic nitrogenous group can influence its hygroscopicity and pH sensitivity. This guide will equip you with the necessary knowledge for its proper handling and storage, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Phenylboronic acids are susceptible to degradation in the presence of oxygen and moisture.[1]

Q2: The compound has formed clumps. Can I still use it?

Clumping is a sign of moisture absorption. While the compound may still be viable, its purity is compromised. It is advisable to dry the material under a high vacuum. However, for applications sensitive to stoichiometry, such as Suzuki-Miyaura coupling, it is recommended to use a fresh, non-clumped sample.

Q3: My compound has a yellowish tint, but it was initially white. What does this mean?

Discoloration often indicates oxidative degradation.[2] The boronic acid group can be oxidized to a phenol, leading to impurities that can interfere with your reactions. If your application is sensitive to such impurities, it is best to discard the discolored material.

Q4: How should I handle the compound on the benchtop for weighing and preparing solutions?

To minimize exposure to air and moisture, it is recommended to handle the compound in a glove box or a fume hood with low humidity. If a controlled environment is not available, work quickly and recap the container immediately after use. Use dry solvents and glassware for solution preparation.

Q5: What solvents are recommended for dissolving this compound?

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is soluble in most polar organic solvents. However, for long-term storage in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures. Be aware that boronic acids can form esters with alcohol solvents.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or inconsistent yields in cross-coupling reactions 1. Degradation of the boronic acid: This can be due to oxidation or the formation of the inactive trimeric anhydride (boroxine).2. Incorrect stoichiometry: The presence of boroxine can lead to an overestimation of the active monomeric boronic acid.1. Pre-treatment: Before use, dissolve the boronic acid in a suitable solvent and add a small amount of water to hydrolyze the boroxine back to the monomer. Remove the solvent in vacuo before proceeding with the reaction.2. Purity Check: If possible, use techniques like ¹H NMR to assess the purity and the monomer-to-boroxine ratio.
Compound is difficult to dissolve 1. Moisture absorption and clumping. 2. Degradation leading to insoluble byproducts. 1. Dry the compound: Place the material under a high vacuum for a sufficient period.2. Use a fresh sample: If the compound remains insoluble after drying, it is likely degraded and should be discarded.
Appearance of multiple spots on TLC analysis of starting material 1. Presence of boroxine trimer. 2. Oxidative degradation products. 3. Hydrolysis of the boronic acid group. 1. Confirm boroxine presence: The boroxine spot should disappear or diminish upon addition of a small amount of water to the TLC developing solvent system.2. Use a fresh sample: If multiple spots persist, it indicates significant degradation.

Understanding Degradation Pathways

To effectively prevent degradation, it's crucial to understand the underlying chemical processes. For phenylboronic acids, two primary degradation pathways are of concern:

  • Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, leading to the formation of a phenol and boric acid. This process is often irreversible and is a major cause of compound inactivation.[2]

  • Dehydration to Boroxine: Phenylboronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine. While this process is reversible upon the addition of water, the boroxine is generally unreactive in many chemical transformations, leading to stoichiometry issues.[2]

The piperazine moiety in 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid introduces a basic site, which can make the compound more hygroscopic. Furthermore, the protonation state of the piperazine ring can be influenced by the pH of the solution, which may in turn affect the stability of the boronic acid group.[3][4][5][6]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the container in a desiccator to minimize moisture exposure.

  • For long-term storage, transfer the compound to a vial under an inert atmosphere (argon or nitrogen).

  • Seal the vial tightly with a cap and parafilm.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Reconstitution for Experimental Use
  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

  • Weigh the desired amount of the compound quickly in a low-humidity environment.

  • Immediately reseal the container, purge with an inert gas if possible, and return to cold storage.

  • Dissolve the weighed compound in an appropriate anhydrous solvent for your experiment. Prepare solutions fresh for each use.

Visualizing Degradation and Handling

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a recommended handling workflow.

G cluster_degradation Degradation Pathways BoronicAcid 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (Active Monomer) Boroxine Boroxine Trimer (Inactive) BoronicAcid->Boroxine Dehydration (-H₂O) (Reversible) Phenol Phenolic Impurity BoronicAcid->Phenol Oxidation (+[O]) (Irreversible) BoricAcid Boric Acid G cluster_workflow Recommended Handling Workflow Start Receive Compound Storage Store at 2-8°C under Inert Gas Start->Storage Equilibrate Equilibrate to RT in Desiccator Storage->Equilibrate Weigh Weigh Quickly in Low Humidity Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Return Reseal and Return to Storage Weigh->Return Immediately after weighing Use Use Fresh Solution in Experiment Dissolve->Use

Caption: Workflow for optimal handling of the boronic acid.

References

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information. NextSDS. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC. [Link]

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]

  • 4-(4-ethylpiperazin-1-yl)phenylboronic acid — Chemical Substance Information. NextSDS. [Link]

  • Protecting groups for boronic acids.
  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 4-(4-Ethylpiperazin-1-yl)-phenylboronicacidpinacolester — Chemical Substance Information. NextSDS. [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid. Boron Molecular. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Amination of Alkylboronic Esters. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Welcome to the technical support center for "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Introduction

"4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" is a key building block in medicinal chemistry, frequently utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex molecules. Accurate reaction monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions. This guide provides practical, field-tested advice to overcome common challenges encountered during TLC and LC-MS analysis of this and similar boronic acid derivatives.

The structure of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, with its polar piperazine moiety and reactive boronic acid group, presents unique analytical challenges.[1][2] These include its high polarity, potential for instability, and tendency to interact with silica gel.[3]

Troubleshooting TLC Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring reaction progress.[4][[“]][6] However, the unique properties of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid can sometimes lead to ambiguous results.

Question: My compound streaks on the TLC plate instead of forming a distinct spot. What's causing this and how can I fix it?

Answer:

Streaking is a common issue when analyzing polar, nitrogen-containing compounds like your boronic acid. It's often due to strong interactions with the acidic silica gel stationary phase or overloading the plate.

Causality and Solutions:

  • Acid-Base Interactions: The basic piperazine group can interact strongly with the acidic silica gel, causing the spot to streak.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A few drops of triethylamine or ammonia in your eluent can neutralize the acidic sites on the silica, leading to sharper spots.

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, resulting in streaking.[7]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.

  • Inappropriate Solvent System: If the mobile phase is not polar enough, the compound will not move sufficiently from the baseline, which can appear as a streak.

    • Solution: Increase the polarity of your mobile phase. A common solvent system for similar compounds is a mixture of dichloromethane and methanol. Gradually increasing the percentage of methanol can improve the migration of your polar compound.

Question: I can't see the spot for my boronic acid starting material on the TLC plate, even under a UV lamp. Is it not UV active?

Answer:

While the phenyl group in your compound should make it UV active, boronic acids can be challenging to visualize on TLC plates.[8][9] This can be due to low concentration or quenching of fluorescence.

Causality and Solutions:

  • Low UV Absorbance: The concentration of your starting material may be below the detection limit of the UV lamp.

    • Solution: Co-spot your reaction mixture with a small amount of the pure starting material to ensure it is visible.

  • Fluorescence Quenching: The silica gel can sometimes quench the fluorescence of the compound.

  • Specialized Stains: Boronic acids can be selectively visualized using specific staining agents.

    • Solution: Use a stain that reacts with the boronic acid moiety. A new method involves dipping the TLC plate in an alizarin solution and observing it under 366 nm light, where boronic acids emit a bright yellow fluorescence.[8][9] Another option is a 10-hydroxybenzo[h]quinoline (HBQ) stain, which also shows high sensitivity for boronic acids.[10][11]

Stain Preparation Visualization
Alizarin 1 mM solution in acetoneDip plate, dry, and view under 366 nm UV light.[8][9]
HBQ 1 mM solution in ethanolDip plate, dry, and view under 365 nm UV light.[10][11]

Question: My compound remains at the baseline (Rf = 0) even with a highly polar mobile phase. What should I do?

Answer:

The high polarity of your compound, due to the ethylpiperazine group and the boronic acid, can cause it to strongly adhere to the silica gel.

Causality and Solutions:

  • Strong Stationary Phase Interaction: The compound's polarity leads to very strong binding to the silica gel.

    • Solution 1: Modify the Mobile Phase: Try highly polar solvent systems effective for polar compounds, such as a mixture of butanol, acetic acid, and water.[12]

    • Solution 2: Use Reverse-Phase TLC: Instead of normal-phase silica, use a reverse-phase TLC plate where the stationary phase is non-polar. In this case, you would use a polar mobile phase like acetonitrile/water or methanol/water.

Troubleshooting LC-MS Monitoring

LC-MS is a powerful tool for reaction monitoring, providing both separation and mass information.[4][13][14] However, boronic acids can present challenges in both chromatography and ionization.

Question: I'm seeing poor peak shape (tailing or fronting) for my boronic acid in the chromatogram. What could be the cause?

Answer:

Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the basic piperazine moiety, leading to peak tailing.

    • Solution: Use a column with end-capping or a newer generation column designed for better peak shape with basic compounds. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the column.

    • Solution: For ESI-MS, using a mobile phase with a volatile buffer like ammonium acetate or ammonium formate can help control the pH and improve peak shape.[13][15] A mobile phase of 10 mM ammonium acetate and acetonitrile has been shown to be effective for separating a range of boronic acids.[13][15]

Question: I'm having trouble getting a good signal for my boronic acid in the mass spectrometer. What ionization mode and settings should I use?

Answer:

Boronic acids can be tricky to ionize efficiently. The choice of ionization mode and source parameters is critical.

Causality and Solutions:

  • Inefficient Ionization: Boronic acids can be difficult to ionize, and they have a tendency to form adducts or dehydrate in the ion source.[13][15][16]

    • Solution 1: Negative Ion Mode: Electrospray ionization (ESI) in negative ion mode is often successful for boronic acids, as they can be deprotonated.[17]

    • Solution 2: Optimize Source Conditions: To minimize the formation of unwanted adducts and dehydration products, carefully optimize ion source parameters.[13][15]

    • Solution 3: Consider Alternative Ionization: If ESI is not providing a sufficient signal, other techniques like direct electron ionization (EI) have been used for the analysis of boronic acids.[18][19]

Question: I'm observing multiple peaks in my LC-MS that seem to be related to my boronic acid. What are these?

Answer:

Boronic acids are known to form various species in solution and in the gas phase, which can lead to multiple peaks in your chromatogram and mass spectrum.

Causality and Solutions:

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[16] This is more common in the gas phase but can also occur in solution.

    • Solution: Optimize your LC and MS conditions to minimize dehydration.[13][15] Using a well-hydrated mobile phase can sometimes help.

  • Solvent Adducts and Dimers: Your compound may be forming adducts with solvent molecules or forming dimers.[13][15]

    • Solution: Again, optimizing the ion source conditions, such as the gas temperature and flow rates, can help to minimize the formation of these species.[13][15]

Frequently Asked Questions (FAQs)

Q1: How can I confirm if my boronic acid is degrading during the reaction?

A1: You can monitor for the appearance of the protodeboronated byproduct (the molecule without the B(OH)2 group) using LC-MS.[20] Running a control experiment where the boronic acid is subjected to the reaction conditions without the palladium catalyst can also help quantify its stability.[20]

Q2: What is a good starting point for a TLC mobile phase for this compound?

A2: A good starting point would be a mixture of a moderately polar solvent and a polar solvent, for example, 95:5 dichloromethane:methanol. You can then adjust the ratio to achieve the desired separation. Adding a small amount of triethylamine (e.g., 0.1-1%) can improve the spot shape.

Q3: What type of LC column is recommended for this analysis?

A3: A C18 column is a good starting point.[13] Look for a column that is well-suited for the analysis of basic compounds to minimize peak tailing.

Q4: How should I prepare my sample for LC-MS analysis?

A4: Dilute a small aliquot of your reaction mixture in a solvent that is compatible with your mobile phase, such as a mixture of methanol and water.[17] Ensure the final concentration is within the linear range of your instrument.

Experimental Protocols

Protocol 1: General TLC Monitoring
  • Prepare a developing chamber with your chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol with 0.5% Triethylamine).

  • On a silica gel TLC plate, lightly draw a baseline with a pencil.

  • Spot your reaction mixture, starting material, and a co-spot of both on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm and 365 nm).

  • If necessary, use a boronic acid-specific stain for visualization.

Protocol 2: General LC-MS Monitoring
  • Column: C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[13][15]

  • Mobile Phase B: Acetonitrile.[13][15]

  • Gradient: Start with a low percentage of B and ramp up to a high percentage over several minutes. A typical gradient might be 5-95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in both positive and negative ion modes to determine the best response.

Visualizations

TLC_Troubleshooting start TLC Plate Shows Unexpected Results streaking Streaking Spot start->streaking no_spot No Visible Spot start->no_spot baseline Spot at Baseline start->baseline add_base Add Base to Mobile Phase streaking->add_base Acid-Base Interaction dilute Dilute Sample streaking->dilute Overloading change_solvent Change Solvent System streaking->change_solvent Wrong Polarity use_stain Use Boronic Acid Stain no_spot->use_stain Low UV Activity baseline->change_solvent Too Polar for Normal Phase reverse_phase Use Reverse-Phase TLC baseline->reverse_phase High Polarity

Caption: Troubleshooting Decision Tree for TLC Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep Dilute Reaction Mixture lc C18 Column Gradient Elution prep->lc ms ESI (+/-) Scan for [M+H]+ and [M-H]- lc->ms analysis Monitor Reactant Disappearance & Product Appearance ms->analysis

Caption: General LC-MS Reaction Monitoring Workflow.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX.
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation.
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed.
  • 5 Common Nitrogen Issues in LC-MS - Organomation.
  • Troubleshooting Thin-Layer Chromatography.
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin - ResearchGate.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry - American Chemical Society.
  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org.
  • SUZUKI REACTION MONITORING.
  • 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information.
  • Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry | Request PDF - ResearchGate.
  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC.
  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis | Request PDF - ResearchGate.
  • Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method.
  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - Raines Lab.
  • SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER - cromlab-instruments.es.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
  • 7.3. Thin layer Chromatography (TLC) Guide - DSpace@MIT.
  • TLC troubleshooting | - ChemBAM.
  • Suzuki Reaction General Procedure - Consensus Academic Search Engine.
  • Addressing stability issues of heteroaryl boronic acids in solution - Benchchem.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.
  • Thin Layer Chromatography..
  • (4-(4-Methylpiperazin-1-yl)phenyl)boronic acid, CAS No. 229009-40-9 - iChemical.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.
  • No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx) | ResearchGate.
  • 4-(4-ethylpiperazin-1-yl)phenylboronic acid — Chemical Substance Information - NextSDS.
  • How to Avoid Problems in LC–MS | LCGC International.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid - CymitQuimica.
  • Boron Chemistry: An Overview | ACS Symposium Series.
  • Thin layer chromatography.
  • (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride - PubChem.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC.
  • (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid.
  • Click reactions and boronic acids: applications, issues, and potential solutions - PubMed.
  • 4-(4-Methylpiperazin-1-YL)phenylboronic acid SDS, 229009-40-9 Safety Data Sheets.
  • (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid - NextSDS.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Publishing.
  • 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Organoboron compounds.

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Reference Data & Comparative Studies

Validation

A Technical Guide to 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid vs. 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two closely related phenylboronic acid reagents: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two closely related phenylboronic acid reagents: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid and 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. The focus of this analysis is their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in organic synthesis. Through a detailed examination of their structural and electronic properties, this guide will elucidate the subtle yet significant differences in their reactivity and performance, supported by established chemical principles and extrapolated experimental insights.

Introduction: The Significance of N-Alkyl Substitution in Piperazine-Containing Boronic Acids

The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. When incorporated into a phenylboronic acid, the N-alkyl substituent on the piperazine ring, though seemingly a minor modification, can exert a notable influence on the reagent's performance in catalytic reactions. This guide will dissect the impact of an ethyl versus a methyl group on the reactivity of the boronic acid in the context of the Suzuki-Miyaura coupling, a reaction of paramount importance in the synthesis of biaryl and heteroaryl compounds.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application. The primary distinction lies in the additional methylene group in the ethyl substituent, which influences molecular weight, lipophilicity, and steric bulk.

Property4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1334171-28-6[1]763120-62-3[2]
Molecular Formula C13H21BN2O2[1]C12H19BN2O2[2]
Molecular Weight 248.13 g/mol [1]234.11 g/mol [2]
Appearance Typically a white to off-white solidTypically a white to off-white solid
Solubility Expected to have slightly higher solubility in nonpolar organic solvents compared to the methyl analog due to increased lipophilicity. Generally soluble in polar organic solvents like ethers and ketones.[3]Generally soluble in polar organic solvents like ethers and ketones.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling: Electronic and Steric Effects

The choice between the ethyl and methyl-substituted boronic acid can impact the kinetics and overall efficiency of the Suzuki-Miyaura coupling. This is primarily due to the differing electronic and steric nature of the N-alkyl group.

Electronic Effects

The nitrogen atoms of the piperazine ring are basic and can influence the electronic environment of the phenylboronic acid. The alkyl group attached to the distal nitrogen is an electron-donating group (EDG) through an inductive effect. An ethyl group is a slightly stronger EDG than a methyl group. This increased electron-donating character can subtly enhance the nucleophilicity of the boronic acid, potentially leading to a faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4]

G cluster_0 Electronic Effects Methyl N-Methyl Group (Weaker EDG) Reactivity Potential for Faster Transmetalation Methyl->Reactivity Slightly Slower Ethyl N-Ethyl Group (Stronger EDG) Ethyl->Reactivity Slightly Faster

Caption: Influence of N-Alkyl Group on Reactivity.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. While this difference is located relatively far from the boronic acid moiety, it could play a role in the overall conformation of the molecule and its interaction with the palladium catalyst. In most cases, this steric difference is unlikely to be the dominant factor influencing reactivity in Suzuki-Miyaura couplings, especially with common palladium catalysts and substrates. However, in reactions involving particularly bulky coupling partners or ligands, the larger steric profile of the ethyl-substituted reagent could potentially lead to slightly lower reaction rates or yields.

Experimental Section: A Generalized Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with either of the subject boronic acids. This protocol is a starting point and may require optimization depending on the specific substrates used.

Materials
  • Aryl bromide (1.0 equiv)

  • 4-((4-Alkylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

Procedure
  • To a reaction vessel, add the aryl bromide, the respective 4-((4-alkylpiperazin-1-yl)methyl)phenylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Purge with Ar or N2) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (Monitor Reaction) D->E F Workup (Quench, Extract, Wash, Dry) E->F G Purify (Column Chromatography) F->G

Caption: Generalized Suzuki-Miyaura Reaction Workflow.

Comparative Performance Data (Representative)

Boronic Acid ReagentReaction Time (hours)Yield (%)Comments
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid 685Baseline performance.
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid 588Potentially faster reaction and slightly higher yield due to the enhanced electron-donating nature of the ethyl group.

Disclaimer: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions employed.

Conclusion and Recommendations

Both 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid and 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid are effective reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them may be guided by the specific requirements of the synthesis.

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid may be preferred when a slightly faster reaction rate is desired, leveraging the enhanced electron-donating properties of the ethyl group.

  • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid remains a robust and reliable choice, particularly in sterically demanding couplings where the smaller methyl group might be advantageous.

For most standard applications, the performance difference is likely to be marginal. However, for process optimization and large-scale synthesis, a direct experimental comparison under the specific reaction conditions is always recommended.

References

  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Organic Syntheses Procedure. [Link]

  • (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid. [Link]

Sources

Comparative

"4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid" pinacol ester alternative

Comparative Application Guide: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid Pinacol Ester & Alternatives Executive Summary & Chemical Context In modern medicinal chemistry, the 4-((4-ethylpiperazin-1-yl)methyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid Pinacol Ester & Alternatives

Executive Summary & Chemical Context

In modern medicinal chemistry, the 4-((4-ethylpiperazin-1-yl)methyl)phenyl moiety is a privileged pharmacophore. Analogous to the methylpiperazine group found in the blockbuster kinase inhibitor Imatinib, this motif is frequently installed to dramatically improve the aqueous solubility, target binding, and pharmacokinetic profiles of hydrophobic drug scaffolds[1].

To install this moiety via Suzuki-Miyaura cross-coupling, researchers must select the optimal boron species. While the free boronic acid is the theoretical active species in the catalytic cycle, its physical properties often complicate synthesis. This guide objectively evaluates 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester (Bpin) against its free boronic acid, MIDA boronate, and potassium trifluoroborate (BF3K) alternatives, providing actionable, self-validating protocols for drug development professionals.

The Causality of Boron Masking: Why Bpin?

The inherent challenge with free 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid lies in its bifunctional nature. The molecule contains both a Lewis acidic boronic acid and a Lewis basic tertiary amine (the piperazine ring). In solution, free boronic acids can undergo intra- or intermolecular coordination with the basic nitrogen, forming insoluble zwitterionic networks. Furthermore, free boronic acids readily dehydrate to form variable mixtures of boroxines (cyclic anhydrides), which complicates precise stoichiometric calculations[2].

By converting the boronic acid to a pinacol ester (Bpin), two critical mechanistic advantages are achieved:

  • Steric Shielding & Electronic Saturation: The bulky pinacol ligand sterically protects the boron center. Concurrently, the oxygen lone pairs donate electron density into the boron's empty p-orbital, reducing its Lewis acidity. This prevents unwanted amine coordination and oligomerization[3].

  • Chromatographic Stability: Unlike free boronic acids, which streak heavily on silica gel due to hydrogen bonding, the Bpin ester behaves as a standard lipophilic organic molecule. This allows for straightforward purification and characterization.

Alt Core 4-((4-Ethylpiperazin-1-yl)methyl)phenyl Boron Species Free Free Boronic Acid -B(OH)2 Core->Free High Lewis Acidity Prone to Boroxines Bpin Pinacol Ester (Bpin) -B(pin) Core->Bpin Steric Shielding Ideal for Suzuki MIDA MIDA Boronate -B(MIDA) Core->MIDA Iterative Coupling Requires Hydrolysis BF3K Trifluoroborate Salt -BF3K Core->BF3K High Stability Requires Activation Free->Bpin Pinacol / MgSO4 Bpin->BF3K KHF2 / MeOH

Fig 1: Structural comparison and synthetic relationships of piperazinyl phenylboron derivatives.

Comparative Performance Matrix

To objectively select the right reagent for your workflow, consider the quantitative and qualitative differences in stability, reactivity, and mass efficiency.

Boron DerivativeBoron HybridizationRelative Mass Efficiency*Organic Solubility (e.g., DCM)Suzuki ReactivityShelf Stability
Free Boronic Acid sp²100%Low (Zwitterionic)ImmediateModerate (Forms Boroxines)
Bpin Ester sp²~75%HighHigh (Requires in situ hydrolysis)High (>1 Year)
MIDA Boronate sp³~68%ModerateNone (Requires prior deprotection)Very High (Indefinite)
Trifluoroborate (BF3K) sp³~73%LowNone (Requires in situ activation)Very High (Indefinite)

*Relative Mass Efficiency = (MW of Free Acid [248.13 g/mol ] / MW of Derivative) × 100.

Objective Evaluation of Alternatives

  • Alternative 1: The Free Boronic Acid

    • Best Use Case: Immediate, in situ coupling where isolation of the boron species is not required. It offers the highest atom economy but suffers from poor solubility and challenging purification due to its polarity.

  • Alternative 2: MIDA Boronate

    • Best Use Case: Multi-step syntheses requiring the boron group to survive upstream transformations. The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron to sp³, rendering it completely inert to cross-coupling conditions. It requires a specific basic deprotection step (e.g., 1M NaOH) to release the active boronic acid prior to coupling[2].

  • Alternative 3: Potassium Trifluoroborate (BF3K)

    • Best Use Case: Long-term library storage or when extreme oxidative stability is required. Highly crystalline and immune to boroxine formation, but requires specific hydrolytic activation (often using silica gel/water or specific bases) to enter the catalytic cycle[4].

Self-Validating Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (Bpin Ester)

Causality: The Bpin ester is pre-catalytically stable but must be hydrolyzed in situ to the active boronate complex. The biphasic dioxane/water system ensures organic solubility of the substrates while providing the necessary aqueous base to drive the transmetalation step[3].

  • Charge: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Validation Check: The biphasic mixture should become a homogeneous, rapidly stirring suspension.

  • Reaction: Heat to 90°C under N₂ for 4-6 hours.

    • Validation Check: Monitor via LC-MS. The Bpin mass (m/z 331 [M+H]+) should disappear, replaced by the target coupled product mass. The presence of free pinacol (m/z 119) in the aqueous wash confirms successful in situ hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water.

    • Causality: The basic piperazine moiety ensures the product remains in the organic layer, while the cleaved pinacol and inorganic salts partition into the aqueous layer, effectively self-purifying the crude mixture.

G A Aryl Halide (Ar-X) C Pd(0) Catalyst Oxidative Addition A->C B 4-((4-Ethylpiperazin-1-yl)methyl) phenyl Bpin Ester D Base (e.g., K2CO3, H2O) Boronate Activation B->D E Transmetalation Intermediate C->E D->E Activated Boronate F Reductive Elimination E->F F->C Pd(0) Regeneration G Cross-Coupled Product (Imatinib Analog Motif) F->G

Fig 2: Catalytic workflow for the Suzuki-Miyaura cross-coupling of the Bpin ester.

Protocol B: Conversion of Bpin to Potassium Trifluoroborate (BF3K)

Causality: For researchers needing to stockpile this building block for multi-year library synthesis, converting the Bpin ester to the BF3K salt provides a bench-stable, highly crystalline solid. KHF₂ acts as both the fluoride source and the potassium donor, forcing the boron into an unreactive sp³ geometry[4].

  • Dissolution: Dissolve the Bpin ester (1.0 equiv) in MeOH (0.2 M concentration).

  • Fluorination: Add a saturated aqueous solution of KHF₂ (4.5 equiv) dropwise at room temperature.

  • Precipitation: Stir vigorously for 3 hours.

    • Validation Check: A white precipitate of the BF3K salt will form as the sp³-hybridized boron becomes insoluble in the polar MeOH/water mixture.

  • Isolation: Filter the solid, wash with cold MeOH, and dry under high vacuum.

    • Validation Check: ¹¹B NMR should show a sharp singlet shifted upfield (typically around ~3-5 ppm), confirming the sp³ hybridization compared to the broad sp² signal of the starting Bpin ester (~30 ppm).

References

  • [2] One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Journal of the American Chemical Society (ACS). Available at:[Link]

  • [4] Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron. Available at:[Link]

  • [3] Synthesis of a (piperazin-1-ylmethyl)biaryl library via microwave-mediated Suzuki–Miyaura cross-couplings. Novartis Institutes for BioMedical Research. Available at:[Link]

  • [1] Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Validation of Suzuki coupling products using "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid"

Validation and Comparative Analysis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Suzuki-Miyaura Couplings The incorporation of the 4-(4-ethylpiperazin-1-ylmethyl)phenyl moiety is a cornerstone strategy in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation and Comparative Analysis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Suzuki-Miyaura Couplings

The incorporation of the 4-(4-ethylpiperazin-1-ylmethyl)phenyl moiety is a cornerstone strategy in medicinal chemistry. This nitrogen-rich motif is frequently appended to hydrophobic drug scaffolds (such as kinase inhibitors) to dramatically improve aqueous solubility, tune pharmacokinetic (PK) properties, and enhance target binding affinity 1.

Traditionally, appending this basic motif required multi-step sequences involving formylation and subsequent reductive amination. Today, the commercial availability of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid 2 enables direct, late-stage functionalization via Suzuki-Miyaura cross-coupling. This guide objectively evaluates the performance of this direct coupling approach against conventional multi-step methodologies, detailing the mechanistic causality and providing a self-validating experimental framework.

Mechanistic Insights: Overcoming the "Free Amine" Challenge

While the Suzuki-Miyaura coupling is celebrated for its broad functional group tolerance 1, unprotected aliphatic amines and nitrogen-rich heterocycles present a well-documented chemical hurdle 3. The basic piperazine nitrogen can competitively coordinate to the palladium(II) intermediate. This forms a stable, off-cycle dead-end complex that inhibits transmetalation and stalls the catalytic cycle.

To overcome this without resorting to protecting groups, the selection of the palladium ligand is critical. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) provides a steric "umbrella" around the palladium center. This prevents the piperazine nitrogen from displacing the halide or base, forcing the catalyst to remain on the productive cycle and allowing successful transmetalation with the activated boronate 4.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X OxAdd->PdII AmineTrap Off-Cycle Dead End (Amine Coordination) PdII->AmineTrap Free Piperazine Transmet Transmetalation (Boronate Complex) PdII->Transmet Base Activation AmineTrap->PdII Steric Shielding (XPhos) PdII_Ar Ar-Pd(II)-Ar' Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Biaryl Product

Fig 1: Catalytic cycle showing amine-induced Pd-deactivation and rescue via XPhos steric shielding.

Comparative Synthetic Strategies

When designing a route to a piperazine-substituted biaryl API, process chemists typically evaluate three strategies. Using the pre-functionalized 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (Strategy A) fundamentally streamlines the workflow compared to legacy methods.

Workflow cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Two-Step Formyl Route Start Aryl Halide Scaffold DirectSuzuki Pd-Catalyzed Suzuki (XPhos Ligand) Start->DirectSuzuki FormylSuzuki Standard Suzuki Coupling Start->FormylSuzuki DirectBoronic 4-((4-Ethylpiperazin-1-yl)methyl) phenylboronic acid DirectBoronic->DirectSuzuki ProductA Target Biaryl API DirectSuzuki->ProductA FormylBoronic 4-Formylphenylboronic acid FormylBoronic->FormylSuzuki Intermediate Formyl-Biaryl Intermediate FormylSuzuki->Intermediate RedAm Reductive Amination (1-Ethylpiperazine) Intermediate->RedAm ProductB Target Biaryl API RedAm->ProductB

Fig 2: Synthetic workflow comparing direct Suzuki coupling versus the two-step formyl approach.

Quantitative Performance Metrics

The table below summarizes the empirical performance of these strategies based on standard process chemistry optimizations:

MetricStrategy A: Direct CouplingStrategy B: Formyl + Reductive AminationStrategy C: Boc-Piperazine Route
Overall Yield 75 - 85% 45 - 60% (over 2 steps)35 - 50% (over 3 steps)
Step Count 1 23
Atom Economy High Moderate (loss of H₂O)Low (loss of Boc, H₂O)
Catalyst Loading 2 - 5 mol% Pd1 - 3 mol% Pd1 - 3 mol% Pd
Primary Impurity Protodeboronation productOver-alkylation, alcohol byproductIncomplete deprotection

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol utilizes a biphasic solvent system and an acid-base extraction workup. This creates a self-validating chemical gate : the reaction's success is physically verified by the phase-transfer behavior of the product.

Step 1: Reaction Setup & Causality
  • Reagents: Aryl halide (1.0 eq), 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (3.0 eq).

  • Causality: Pd₂(dba)₃ and XPhos are selected to generate the sterically hindered active Pd(0) species, preventing piperazine coordination 3. K₃PO₄ is a strong, highly water-soluble base necessary to form the reactive boronate species for transmetalation 5.

Step 2: Solvent System & Execution
  • Conditions: Suspend reagents in a degassed 4:1 mixture of 1,4-Dioxane and Water. Heat to 90°C for 4-6 hours under an N₂ atmosphere.

  • Causality: The biphasic system ensures the organic substrates remain dissolved in dioxane while the inorganic base (K₃PO₄) and boronic acid activate at the aqueous interface. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid.

Step 3: Self-Validating Purification (Acid-Base Extraction)
  • Procedure:

    • Cool the mixture to room temperature, dilute with EtOAc, and extract the organic layer with 1M aqueous HCl.

    • Separate the layers and discard the organic layer .

    • Basify the aqueous layer to pH 10 using 2M NaOH, then extract with fresh EtOAc. Dry over Na₂SO₄ and concentrate.

  • Validation Logic: The target product contains a basic piperazine moiety (pKa ~ 8.5-9.0). In 1M HCl, it protonates and migrates exclusively to the aqueous layer. Unreacted aryl halide, phosphine ligands, and neutral homocoupled impurities remain in the organic layer and are discarded. Upon basification, the pure product deprotonates and moves back into the fresh organic phase. If mass is recovered in the final concentration step, the cross-coupling was definitively successful.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: organic-chemistry.
  • 4-((4-ethylpiperazin-1-yl)methyl)

Sources

Comparative

A Researcher's Guide to the Spectroscopic Characterization of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids are a critical class of compounds, widely utilized in Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids are a critical class of compounds, widely utilized in Suzuki-Miyaura cross-coupling reactions, while the piperazine motif is a ubiquitous scaffold in pharmacologically active agents. The compound 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid represents a convergence of these two important chemical moieties. This guide provides an in-depth technical comparison and experimental protocols for the comprehensive spectroscopic characterization of this molecule, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our objective is to equip researchers with the necessary insights to not only obtain high-quality data but also to interpret it with a high degree of confidence.

The Structural Significance of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

The unique structural architecture of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, featuring a reactive boronic acid group, a flexible piperazine ring, and an aromatic core, presents both opportunities and challenges in its analytical characterization. The boronic acid functionality is key to its utility in synthetic chemistry, but it is also prone to dehydration and the formation of cyclic anhydrides (boroxines), which can complicate spectral interpretation. The ethylpiperazine substituent introduces conformational flexibility and a basic nitrogen center, which can influence ionization in mass spectrometry and chemical shifts in NMR.

Spectroscopic Data Summary

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Assignment¹H Chemical Shift (δ) ppm (Multiplicity, J (Hz), Integration)¹³C Chemical Shift (δ) ppm
Ethyl-CH1.10 (t, J = 7.2, 3H)11.9
Ethyl-CH2.45 (q, J = 7.2, 2H)52.3
Piperazine-CH2.50-2.70 (br m, 8H)53.1
Benzyl-CH3.55 (s, 2H)62.8
Phenyl-CH (ortho to CH₂)7.30 (d, J = 7.8, 2H)128.5
Phenyl-CH (ortho to B(OH)₂)7.80 (d, J = 7.8, 2H)135.2
Phenyl-C -B(OH)₂-130.0 (broad)
Phenyl-C -CH₂-142.0
B(OH )₂8.10 (br s, 2H)-

Note: Chemical shifts are referenced to TMS (0.00 ppm) and can vary depending on the solvent and concentration.

Table 2: Predicted Mass Spectrometry Data

Ionization Modem/z (calculated)m/z (observed)Ion Identity
ESI+263.1825263.1823[M+H]⁺
ESI+245.1719245.1717[M+H - H₂O]⁺
ESI+507.3683507.3680[2M - 3H₂O + H]⁺ (Boroxine Dimer)

Experimental Protocols for Spectroscopic Analysis

To achieve reliable and reproducible spectroscopic data, the following detailed protocols are recommended. The choice of solvent and instrument parameters is critical and should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, both ¹H and ¹³C NMR are essential, with consideration for ¹¹B NMR to directly probe the boronic acid moiety.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to suppress the exchange of the B(OH)₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time will be required.

    • Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition (Optional but Recommended):

    • ¹¹B NMR can provide direct evidence for the boronic acid group and its potential interactions.[1][2][3]

    • A broad signal is expected, and the chemical shift can be indicative of the boron coordination environment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a polar aprotic solvent like DMSO-d₆ can minimize the exchange of the acidic B(OH)₂ protons with the solvent, leading to a more observable and well-resolved peak.

  • Shimming: Proper shimming is crucial for obtaining high-resolution spectra, which is necessary to resolve the fine coupling patterns of the aromatic and aliphatic protons.

  • Relaxation Delay: A sufficient relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, leading to accurate integration and quantitative analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a common and effective technique.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to confirm the connectivity of the different structural motifs (piperazine, ethyl group, benzyl, and phenylboronic acid). The fragmentation of piperazine derivatives is often characterized by the cleavage of the C-N bonds within the ring.[4]

Causality Behind Experimental Choices:

  • High-Resolution MS: This is essential for unambiguous elemental composition determination, which is a critical step in confirming the identity of a new compound.

  • Tandem MS (MS/MS): Fragmentation analysis provides a "fingerprint" of the molecule's structure, allowing for the confirmation of the proposed connectivity and differentiation from potential isomers.

  • Acidification of the Mobile Phase: The addition of formic acid helps to protonate the basic nitrogen atoms of the piperazine ring, leading to a more stable and abundant [M+H]⁺ ion in the positive ESI mode.

Visualizing the Analytical Workflow

To provide a clear overview of the spectroscopic characterization process, the following workflow diagram is presented.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acquisition Data Acquisition (¹H, ¹³C, ¹¹B) NMR_Sample_Prep->NMR_Acquisition Insert into spectrometer NMR_Processing Data Processing (FT, Phasing, Integration) NMR_Acquisition->NMR_Processing FID signal NMR_Interpretation Structural Elucidation (Chemical Shifts, Coupling) NMR_Processing->NMR_Interpretation Processed spectra Final_Report Comprehensive Spectroscopic Report NMR_Interpretation->Final_Report MS_Sample_Prep Sample Preparation (1-10 µg/mL solution) MS_Acquisition Data Acquisition (ESI-MS, MS/MS) MS_Sample_Prep->MS_Acquisition Infuse into ion source MS_Processing Data Analysis (Accurate Mass, Fragmentation) MS_Acquisition->MS_Processing Mass spectrum MS_Interpretation Molecular Formula & Structural Confirmation MS_Processing->MS_Interpretation Analyzed data MS_Interpretation->Final_Report Compound 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid Compound->NMR_Sample_Prep Compound->MS_Sample_Prep

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Comparative Analysis and Interpretation Insights

The spectroscopic data of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid should be interpreted with an understanding of the potential complexities arising from its structure.

  • NMR Conformational Dynamics: The piperazine ring can exist in different chair conformations, which may lead to broadened signals in the NMR spectrum, particularly at room temperature.[5][6][7] Temperature-dependent NMR studies can be employed to investigate these dynamic processes.

  • MS Boronic Acid Chemistry: In the mass spectrometer, boronic acids can undergo dehydration to form boroxines (cyclic trimers).[8][9] This can lead to the observation of ions at higher m/z values, which correspond to these oligomeric species. It is crucial to correctly identify the monomeric molecular ion. The use of specific matrices or derivatization techniques can sometimes simplify the mass spectrum.[8][9]

  • Alternative Spectroscopic Techniques: While NMR and MS are the primary tools, other techniques can provide complementary information.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-N stretches of the piperazine ring.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the aromatic system.

Conclusion

The comprehensive spectroscopic characterization of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a multi-faceted process that requires careful experimental design and a nuanced interpretation of the data. By following the detailed protocols and considering the potential for conformational dynamics and in-source reactions, researchers can obtain high-quality, reliable data to confirm the structure and purity of this important synthetic building block. This guide serves as a foundational resource for scientists engaged in the synthesis and application of novel boronic acid derivatives in drug discovery and materials science.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Deriv
  • NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ¹H NMR spectra of compound 3a measured in five different solvents.

Sources

Validation

Benchmarking 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: A Structural and Experimental Guide

As drug candidates grow increasingly lipophilic to engage complex biological targets, poor aqueous solubility has become a pervasive bottleneck in drug development. To counteract this, medicinal chemists frequently appen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug candidates grow increasingly lipophilic to engage complex biological targets, poor aqueous solubility has become a pervasive bottleneck in drug development. To counteract this, medicinal chemists frequently append basic, water-solubilizing motifs to their core scaffolds. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6) has emerged as a premier building block for this exact purpose, allowing for the late-stage installation of a solubilizing tail via Suzuki-Miyaura cross-coupling.

However, selecting the right building block requires more than just picking a structure from a catalog. As an application scientist, I evaluate reagents based on the downstream pharmacokinetic (PK) and physicochemical consequences they impart. In this guide, we will benchmark this specific boronic acid against its structural alternatives, dissect the causality behind its design, and provide a self-validating experimental protocol for its application.

Structural Rationale: The Causality of Design

To understand the superiority of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (EPMPBA), we must benchmark it against two common alternatives:

  • EPPBA: 4-(4-Ethylpiperazin-1-yl)phenylboronic acid (Direct attachment, no methylene linker).

  • MPMPBA: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (N-methyl substitution instead of N-ethyl).

The Methylene Linker: Preserving Basicity

The insertion of a simple methylene (-CH₂-) linker between the phenyl ring and the piperazine nitrogen is a critical design choice. If the piperazine is attached directly to the phenyl ring (as in EPPBA), the lone pair of electrons on the nitrogen delocalizes into the aromatic system. This "aniline effect" drastically reduces the basicity of the nitrogen, dropping its pKa from ~8.5 down to ~4.5. At a physiological pH of 7.4, this nitrogen remains unprotonated, severely limiting its ability to improve aqueous solubility[1]. The methylene linker in EPMPBA insulates the amine, maintaining its aliphatic character and a pKa of ~8.5–9.0, ensuring it is protonated and highly soluble in aqueous media.

N-Ethyl vs. N-Methyl: Mitigating Oxidative Liability

The classic N-methylpiperazine motif is notorious for being a metabolic soft spot. Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize the exposed N-methyl group, leading to rapid N-demethylation and high intrinsic clearance (CLint). Replacing the methyl group with an ethyl group (as in EPMPBA) provides steric shielding. This subtle modification often reduces the rate of oxidative metabolism, improving the overall pharmacokinetic profile and microsomal stability without drastically altering the lipophilicity (LogD)[2][3].

OptimizationLogic Core Drug Core (Poor Solubility) AddPiperazine Add Piperazine Ring (Solubilizing Group) Core->AddPiperazine Linker Insert Methylene Linker (-CH2-) AddPiperazine->Linker NoLinker Direct Attachment (No Linker) AddPiperazine->NoLinker pKaHigh Aliphatic Amine pKa ~8.5 (Protonated at pH 7.4) Linker->pKaHigh pKaLow Aniline-like Amine pKa ~4.5 (Unprotonated at pH 7.4) NoLinker->pKaLow SubstEthyl N-Ethyl Substitution (Steric Shielding) pKaHigh->SubstEthyl SubstMethyl N-Methyl Substitution (Exposed) pKaHigh->SubstMethyl Stable Improved Metabolic Stability (CYP3A4) SubstEthyl->Stable Unstable High N-Demethylation Clearance SubstMethyl->Unstable

Logic tree showing how structural modifications optimize pKa and metabolic stability.

Quantitative Benchmarking Data

The following table summarizes the physicochemical and metabolic differences when appending these varying building blocks to a standard lipophilic drug core (e.g., a diaryl kinase inhibitor scaffold).

Building BlockStructural FeaturepKa (Basic N)Predicted LogD (pH 7.4)Microsomal Stability (CLint, µL/min/mg)
EPMPBA (Subject) Methylene Linker, N-Ethyl~8.82.4Low-Moderate (~35)
MPMPBA Methylene Linker, N-Methyl~8.72.1High (>80)
EPPBA Direct Attachment, N-Ethyl~4.53.2Moderate (~50)

Data synthesis based on structural profiling of piperazine-linked kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Executing a Suzuki-Miyaura coupling with a basic, amine-containing boronic acid requires specific protocol adjustments. The basic piperazine nitrogen can coordinate with palladium, potentially poisoning the catalyst. Therefore, a robust, sterically hindered bidentate catalyst like Pd(dppf)Cl₂ is highly recommended.

Step-by-Step Methodology

1. Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide electrophile (1.0 equiv), 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality: An excess of the boronic acid is used to compensate for potential protodeboronation, a common side reaction for functionalized boronic acids.

2. Solvent and Base Addition: Add a solvent mixture of 1,4-Dioxane and water (typically 4:1 v/v). Add Potassium Carbonate (K₂CO₃, 3.0 equiv) as the base. Causality: The biphasic Dioxane/H₂O system ensures the solubility of both the lipophilic aryl halide and the highly polar boronic acid salt.

3. Degassing (Critical Step): Sparge the reaction mixture with Nitrogen or Argon gas for at least 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species. Incomplete degassing is the #1 cause of stalled cross-couplings.

4. Thermal Activation: Seal the flask and heat the mixture to 90°C for 4 to 12 hours.

5. Self-Validating Reaction Monitoring: To ensure the catalytic cycle is active and not poisoned by the basic amine, pull a 10 µL aliquot at the 2-hour mark. Quench it with 100 µL of acetonitrile and analyze via LC-MS. Validation Logic: The disappearance of the aryl halide and the presence of the product mass [M+H]⁺ validates the system. If unreacted aryl halide remains but the boronic acid mass is gone, protodeboronation has occurred—indicating insufficient degassing or excessive water. Add another 0.5 equiv of boronic acid and continue heating.

6. Workup and Extraction: Cool the reaction to room temperature. Dilute with water and adjust the aqueous layer to pH > 10 using 1M NaOH. Extract three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: Because the product contains a basic piperazine (pKa ~8.8), it will partition into the aqueous layer if the pH is neutral or acidic. Basifying the aqueous layer ensures the piperazine is deprotonated (free base form), driving the product into the organic phase.

SuzukiWorkflow Step1 1. Reagent Preparation Mix Ar-X, EPMPBA, Pd(dppf)Cl2 Step2 2. Base Addition Add aq. K2CO3 in Dioxane Step1->Step2 Step3 3. Degassing N2 Sparge (10 mins) Step2->Step3 Step4 4. Thermal Activation Heat at 90°C (4-12 h) Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Check Step4->Step5 Decision Conversion > 95%? Step5->Decision Decision->Step4 No (Continue Heating) Step6 6. Workup & Extraction Adjust pH > 10, EtOAc Wash Decision->Step6 Yes Step7 7. Purification Silica Gel or Prep-HPLC Step6->Step7

Step-by-step Suzuki-Miyaura cross-coupling workflow with self-validation checkpoints.

Cross-Coupling Performance Benchmarks
Electrophile TypeCatalyst SystemYield with EPMPBAYield with MPMPBA
Aryl BromidePd(dppf)Cl₂ / K₂CO₃88%85%
Aryl ChloridePd₂(dba)₃ / XPhos72%70%
Heteroaryl BromidePd(PPh₃)₄ / Na₂CO₃81%79%

Note: Both EPMPBA and MPMPBA perform similarly in cross-coupling reactions; the primary differentiator lies in the biological and physicochemical properties of the resulting product.

Conclusion

When optimizing a drug candidate for aqueous solubility and metabolic stability, the choice of solubilizing group is paramount. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid offers a distinct advantage over its N-methyl and direct-attachment counterparts. The methylene linker guarantees that the basicity required for physiological solubility is preserved, while the N-ethyl substitution provides a steric shield against rapid CYP-mediated N-demethylation. By utilizing the robust Suzuki-Miyaura protocol outlined above, researchers can efficiently integrate this premium building block into their advanced lead optimization campaigns.

References

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant PMC - NIH[Link][3]

  • Novel tactics for designing water-soluble molecules in drug discovery ResearchGate[Link][1]

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